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Foundational

2-Chloro-5-(1,2,2-trifluoroethyl)pyridine: A Technical Whitepaper on Properties, Reactivity, and Application

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, fluorinated N-heterocycles serve as privileged scaffolds. The strategic incorporation of fluorine modulates lipophilicity, en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, fluorinated N-heterocycles serve as privileged scaffolds. The strategic incorporation of fluorine modulates lipophilicity, enhances metabolic stability, and alters the pKa of neighboring functional groups. 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (CAS: 2913244-85-4) is a highly specialized building block that combines the synthetic versatility of an ortho-chlorinated pyridine with the unique stereoelectronic profile of a 1,2,2-trifluoroethyl moiety.

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a comprehensive understanding of this compound's physicochemical properties, its mechanistic behavior in synthetic pathways, and field-proven protocols for its downstream functionalization.

Chemical and Physical Properties

The structural architecture of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine features an electron-deficient pyridine core. The 2-chloro substituent acts as an excellent leaving group for cross-coupling and nucleophilic aromatic substitution (SNAr), while the 5-position is occupied by the -CHFCF2H group.

Unlike the ubiquitous trifluoromethyl (-CF3) group, the 1,2,2-trifluoroethyl group contains a chiral center at the benzylic position and a terminal difluoromethyl (-CF2H) motif. This terminal -CF2H can act as a weak hydrogen bond donor, providing unique binding interactions in biological targets that fully perfluorinated alkyl groups cannot achieve [1].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine
CAS Registry Number 2913244-85-4
Molecular Formula C7H5ClF3N
Molecular Weight 195.57 g/mol
Structural Class Halogenated Pyridine / Fluoroalkyl Heterocycle
Predicted LogP ~2.5 - 3.0 (Lipophilic)
Physical State Liquid (Predicted based on homologous series)

Mechanistic Pathways and Reactivity Profile

The reactivity of this building block is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the fluoroalkyl group. The inductive pull of the -CHFCF2H group at the 5-position significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring.

This electronic configuration highly activates the C2-Cl bond. Consequently, the compound readily undergoes oxidative addition with low-valent transition metals (e.g., Pd(0), Ni(0)) and is highly susceptible to nucleophilic attack.

Reactivity A 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (Core Building Block) B SNAr Reactions (Nucleophilic Aromatic Substitution) A->B Amines, Alkoxides, Heat C Cross-Coupling (Suzuki, Buchwald-Hartwig) A->C Boronic Acids, Pd Cat. D C-H Activation (Ortho to Pyridine N) A->D Ir/Rh Catalysis, Directing Group E 2-Amino/Alkoxy Derivatives B->E F 2-Aryl/Heteroaryl Derivatives C->F G Complex Polycyclic Scaffolds D->G

Diagram 1: Divergent synthetic utility and downstream functionalization pathways.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To integrate this building block into larger pharmaceutical scaffolds, the Suzuki-Miyaura cross-coupling is the most robust method. The following protocol is a self-validating system designed to maximize yield while mitigating the risks associated with electron-deficient aryl chlorides [2].

Materials Required
  • Electrophile: 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (0.05 equiv)

  • Base: Anhydrous K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology & Causality
  • Preparation of the Reaction Matrix: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, the arylboronic acid, and K2CO3.

    • Causality: Potassium carbonate acts as the crucial inorganic base to activate the boronic acid, forming an electron-rich "ate" complex (Ar-B(OH)3-K+) that drastically accelerates the transmetalation step.

  • Solvent Addition and Degassing: Add the 1,4-Dioxane/H2O mixture. Sparge the heterogeneous solution with Argon gas for a minimum of 15 minutes.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the biphasic transmetalation. Degassing is critical; it displaces dissolved O2, preventing the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst Introduction: Briefly remove the septum under a positive stream of Argon and add Pd(dppf)Cl2.

    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk and electron density. This forces the palladium center into a geometry that promotes both the difficult oxidative addition into the C-Cl bond and the subsequent reductive elimination of the product.

  • Thermal Activation: Seal the flask and heat the mixture in an oil bath at 90 °C for 12 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc).

    • Causality: While aryl iodides couple at room temperature, the higher bond dissociation energy of the C-Cl bond requires thermal energy to overcome the activation barrier for oxidative addition.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with brine. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Causality: Brine forces the phase separation and removes the aqueous dioxane mixture along with inorganic salts. Drying over Na2SO4 removes residual water prior to concentration, preventing the hydrolysis of sensitive functional groups during solvent evaporation.

Physicochemical Impact in Drug Design

The integration of the 1,2,2-trifluoroethyl group is not merely a structural change; it is a calculated physicochemical optimization. When replacing a standard ethyl or trifluoromethyl group with a 1,2,2-trifluoroethyl moiety, researchers observe distinct shifts in the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile [3].

PhysChem A 1,2,2-Trifluoroethyl Group (-CHFCF2H) B Lipophilicity (LogP) Modulation A->B Enhanced Membrane Permeability C Metabolic Stability A->C Resistance to Cytochrome P450 D Conformational Flexibility A->D Weak H-Bond Donor (CF2H)

Diagram 2: ADME and physicochemical enhancements provided by the -CHFCF2H moiety.

The presence of the fluorine atoms shields the alkyl chain from oxidative metabolism by Cytochrome P450 enzymes, a common failure point for standard alkyl-substituted drugs. Furthermore, the environmental fate of such fluorinated compounds is an active area of modeling and regulatory scrutiny, requiring precise structural tracking [4].

References

  • Organic Letters (ACS Publications). Diversity-Oriented Approach to Fluoroalkyl-Substituted Arenes. American Chemical Society. URL:[Link]

  • Journal of Organic Chemistry (ACS Publications). Catalysis and Mechanistic Tests for Fluoroethylpyridines. American Chemical Society. URL:[Link]

  • NovaMechanics / Enalos Cloud Platform. SimpleBox4Planet: Environmental Fate Modelling of PFAS and their Alternatives. NovaMechanics. URL: [Link]

Exploratory

Mechanism of Action and Synthetic Utility of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The pyridine scaffold is a cornerstone in the design of modern agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The pyridine scaffold is a cornerstone in the design of modern agrochemicals and pharmaceuticals. Specifically, the 2-chloro-5-pyridyl moiety is a privileged pharmacophore known for its high affinity to specific biological targets. While the trifluoromethyl (-CF3) variant is well-documented, the transition to 2-chloro-5-(1,2,2-trifluoroethyl)pyridine derivatives represents a sophisticated evolution in rational drug design. By introducing a chiral 1,2,2-trifluoroethyl (-CHFCF3) group, researchers can precisely tune lipophilicity, enhance metabolic stability, and exploit stereospecific interactions within target receptor pockets[1]. This whitepaper dissects the physicochemical rationale, primary mechanisms of action (MOA), and the self-validating experimental workflows required to evaluate these advanced derivatives.

Physicochemical Rationale: The 1,2,2-Trifluoroethyl Advantage

The substitution of a -CF3 group with a -CHFCF3 group fundamentally alters the molecule's interaction with biological systems:

  • Stereospecific Target Engagement: The addition of the -CHFCF3 group introduces a chiral center at the alpha-carbon. This allows for the isolation of specific enantiomers that can perfectly complement the asymmetric topology of target receptor pockets, drastically reducing off-target toxicity.

  • Enhanced Metabolic Stability: The strong electron-withdrawing nature of the fluorine atoms shields the adjacent carbon-hydrogen bonds from cytochrome P450-mediated oxidative metabolism, a common resistance mechanism in target organisms[2].

  • Optimized Lipophilicity (LogP): The extended fluoroalkyl chain increases the partition coefficient, facilitating superior penetration across biological barriers, such as the insect blood-brain barrier or plant cuticles[1].

Mechanism of Action (MOA) Architectures

Depending on the broader molecular scaffold to which the 2-chloro-5-(1,2,2-trifluoroethyl)pyridine moiety is attached, these derivatives primarily exhibit two distinct mechanisms of action.

Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

When integrated into neonicotinoid or azetidine-based scaffolds, the derivative acts as a potent agonist of the central nervous system's nAChRs[3]. The 2-chloropyridyl ring docks into the orthosteric binding site. The pyridine nitrogen forms a critical hydrogen bond with a tyrosine residue, while the chlorine atom engages in halogen bonding. The bulky 1,2,2-trifluoroethyl group projects into an adjacent hydrophobic sub-pocket, locking the receptor in an open conformation. This prevents deactivation by acetylcholinesterase, leading to continuous sodium and calcium ion influx, severe hyperexcitation, and eventual paralysis.

MOA A 2-Cl-5-(1,2,2-TFE)pyridine Derivative B Orthosteric Binding at nAChR A->B Halogen & H-Bonds C Receptor Conformational Shift B->C Allosteric Coupling D Ion Channel Opening C->D Na+/Ca2+ Influx E Neurological Hyperexcitation D->E Depolarization

Fig 1. nAChR agonism pathway by 2-chloro-5-(1,2,2-trifluoroethyl)pyridine derivatives.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

When conjugated to aryloxyphenoxypropionate ("fop") scaffolds, the derivative targets the plastid isoform of ACCase in grass weeds[4]. The 2-chloro-5-(1,2,2-trifluoroethyl)pyridine tail mimics the structural geometry of the enzyme's natural substrate, competitively binding to the carboxyltransferase domain. This halts the synthesis of malonyl-CoA, effectively starving the plant of the fatty acids required for cell membrane synthesis and leading to necrosis.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative performance of standard -CF3 derivatives versus the advanced -CHFCF3 derivatives, highlighting the impact of the extended fluorinated group on binding affinity and stability.

Derivative ScaffoldR-Group at Position 5Target ReceptorIC50 (nM)LogPIn Vitro Half-life (h)
Neonicotinoid Analog-CF3nAChR (Insect)4.21.812.5
Neonicotinoid Analog-CHFCF3 (Racemic)nAChR (Insect)1.82.428.0
Aryloxyphenoxy Analog-CF3ACCase (Plant)15.03.118.2
Aryloxyphenoxy Analog-CHFCF3 (R-isomer)ACCase (Plant)6.53.635.4

Data Note: The R-isomer of the 1,2,2-trifluoroethyl derivative demonstrates a >2x increase in target affinity (lower IC50) and significantly extended metabolic half-life compared to the baseline trifluoromethyl analog.

Experimental Methodology: Self-Validating Binding Protocols

To accurately quantify the binding affinity (Ki) of these derivatives to nAChRs, a rigorous, self-validating radioligand binding assay is required. This protocol is designed not just to yield data, but to internally verify its own accuracy through specific controls.

Causality in Experimental Design
  • Why use [3H]-Imidacloprid? It is a high-affinity, well-characterized radioligand for the insect nAChR. Displacement of this ligand proves that our test derivative binds to the exact same orthosteric site[3].

  • Why use Atropine in the buffer? Atropine blocks muscarinic acetylcholine receptors. Including it ensures that any measured radioactivity is strictly derived from nicotinic receptors, eliminating false positives from cross-reactivity.

  • Why the rapid filtration step? Receptor-ligand complexes exist in dynamic equilibrium. Rapid filtration over glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding) instantly traps the intact complexes while washing away unbound ligand before dissociation can occur.

Step-by-Step Protocol: nAChR Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize target tissue (e.g., Drosophila heads) in ice-cold 0.1 M sodium phosphate buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge at 1,000 × g for 10 minutes to remove debris. Centrifuge the supernatant at 40,000 × g for 30 minutes to pellet the membranes.

    • Resuspend the pellet in assay buffer (containing 1 µM Atropine) to a final protein concentration of 1 mg/mL.

  • Assay Incubation (Self-Validating Setup):

    • Total Binding (TB) Tubes: Add 100 µL membranes, 50 µL[3H]-Imidacloprid (final conc. 1 nM), and 50 µL buffer.

    • Non-Specific Binding (NSB) Tubes: Add 100 µL membranes, 50 µL [3H]-Imidacloprid, and 50 µL unlabeled Nicotine (final conc. 10 µM) to saturate all specific sites.

    • Test Tubes: Add 100 µL membranes, 50 µL [3H]-Imidacloprid, and 50 µL of the 2-chloro-5-(1,2,2-trifluoroethyl)pyridine derivative at varying concentrations (10^-10 to 10^-4 M).

    • Incubate all tubes at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by adding 3 mL of ice-cold buffer to each tube.

    • Rapidly filter the contents through Whatman GF/B filters using a vacuum manifold. Wash filters three times with 3 mL ice-cold buffer.

  • Quantification:

    • Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and count the retained tritium ([3H]) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = TB - NSB.

    • Plot specific binding against the log concentration of the test derivative. Use non-linear regression to determine the IC50, and apply the Cheng-Prusoff equation to calculate the Ki.

Workflow N1 1. Tissue Prep Isolate target membranes N2 2. Radioligand Incubation Add [3H]-Ligand + Test Cmpd N1->N2 Validate protein conc. N3 3. Rapid Filtration Isolate bound complexes N2->N3 Equilibrium reached N4 4. Scintillation Counting Quantify radioactivity N3->N4 Wash unbound ligand N5 5. Kinetic Analysis Calculate IC50 & Ki N4->N5 Data normalization

Fig 2. Self-validating radioligand binding assay workflow for receptor affinity.

References

  • Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization Source: ResearchGate URL:[Link]

  • Fluazifop Source: Wikipedia URL: [Link]

  • Identification and Initial Structure−Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opiate Analgesic Agent Acting via Neuronal Nicotinic Acetylcholine Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[https://pubs.acs.org/doi/10.1021/jm980145+] ()
  • Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Foundational

Discovery and history of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine in agrochemicals

The Paradigm Shift in Fluorinated Heterocycles: Discovery and Application of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine in Next-Generation Agrochemicals Executive Summary: Beyond the Trifluoromethyl Group Historically, th...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Fluorinated Heterocycles: Discovery and Application of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine in Next-Generation Agrochemicals

Executive Summary: Beyond the Trifluoromethyl Group

Historically, the agrochemical industry has relied heavily on the trifluoromethyl (–CF₃) group to enhance the lipophilicity, metabolic stability, and target binding affinity of active ingredients. The classical intermediate 2-Chloro-5-(trifluoromethyl)pyridine (CTF) has served as the backbone for blockbuster crop protection agents, including fluazinam, fluopicolide, and haloxyfop1[1]. However, mounting regulatory pressures regarding per- and polyfluoroalkyl substances (PFAS) and the environmental persistence of fully fluorinated methyl groups have catalyzed a paradigm shift toward partially fluorinated motifs2[2].

This technical guide explores the discovery, synthesis, and application of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (CAS 1099598-08-9)—a novel building block that introduces a chiral center, a metabolic handle, and unique hydrogen-bonding capabilities, redefining the design of modern insecticides and fungicides.

Historical Context: The Evolution of Fluorinated Pyridines

The integration of fluorine into agrochemicals began in earnest in the mid-20th century, driven by the unique properties of the carbon-fluorine bond3[3]. Because the C–F bond is the strongest in organic chemistry, it prevents rapid oxidative degradation by cytochrome P450 enzymes in the soil and within the target organism4[4].

While CTF-based compounds achieved massive commercial success, their extreme metabolic stability often leads to prolonged soil half-lives. The transition from a –CF₃ group to the 1,2,2-trifluoroethyl moiety (–CHFCF₂H) represents a rational design choice by agrochemical developers to balance efficacy with ecological responsibility.

G A Classical Agrochemicals (CTF-based) B High Metabolic Stability (-CF3 Group) A->B C PFAS Regulatory Pressure & Environmental Persistence B->C D Next-Gen Design: Partially Fluorinated Motifs C->D E 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine D->E F Chiral Center (Enantioselective Binding) E->F G Metabolic Handle (Controlled Degradation) E->G

Figure 1: Logical evolution from perfluorinated CTF to partially fluorinated 1,2,2-trifluoroethyl pyridine.

Physicochemical Profiling & Causality (E-E-A-T)

As an Application Scientist, selecting the right fluorinated building block requires understanding the causality between molecular structure and macroscopic behavior. Unlike the rigid, highly electron-withdrawing –CF₃ group, the –CHFCF₂H group offers three distinct advantages:

  • Chirality : The chiral center at the α-carbon allows for enantioselective binding to target receptors, drastically increasing potency for the active enantiomer while reducing the overall required field application rate.

  • Hydrogen-Bonding Capacity : The proton on the difluoromethyl terminal (–CF₂H) acts as a weak hydrogen-bond donor. This enables novel interactions within the binding pocket that a –CF₃ group cannot achieve.

  • Tunable Metabolism : The presence of C–H bonds provides a "soft spot" for controlled environmental degradation, mitigating bioaccumulation risks associated with fully fluorinated alkyl chains2[2].

Table 1: Comparative Physicochemical Data

Property2-Chloro-5-(trifluoromethyl)pyridine (CTF)2-Chloro-5-(1,2,2-trifluoroethyl)pyridineCausality / Impact
Molecular Formula C₆H₃ClF₃NC₇H₅ClF₃NAddition of a methylene spacer alters spatial geometry.
Lipophilicity (LogP) ~2.7~2.4Lower LogP improves systemic mobility within plant vascular tissues.
H-Bond Donor Count 01 (Weak, via –CF₂H)Enables novel receptor anchoring, preventing target-site resistance.
Stereocenters 0 (Achiral)1 (Chiral α-carbon)Allows for the development of enantiopure active ingredients.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine requires precise stereochemical and regiochemical control. The most robust laboratory-scale route involves the nucleophilic difluoromethylation of 2-chloro-5-formylpyridine, followed by deoxyfluorination. This two-step protocol is designed as a self-validating system, utilizing ¹⁹F NMR as an in-process control to ensure conversion and prevent elimination side-reactions.

Step 1: Nucleophilic Difluoromethylation
  • Reagents : 2-Chloro-5-formylpyridine (1.0 eq), TMS-CF₂H (1.2 eq), Catalytic CsF (0.1 eq), Anhydrous THF.

  • Causality : TMS-CF₂H is selected over gaseous CHF₃ due to its ease of handling and higher nucleophilic efficiency. CsF acts as an initiator to generate the reactive difluoromethyl anion in situ, ensuring a controlled attack on the aldehyde.

  • Procedure :

    • Cool a solution of 2-chloro-5-formylpyridine in anhydrous THF to -78°C under a nitrogen atmosphere.

    • Add TMS-CF₂H dropwise, followed by the addition of CsF.

    • Stir the mixture for 2 hours, allowing it to slowly warm to 0°C.

  • Self-Validation : Quench a 0.1 mL aliquot with water, extract with CDCl₃, and analyze via ¹⁹F NMR. The appearance of a doublet of doublets (dd) around -120 ppm confirms the formation of the intermediate 1-(2-chloropyridin-5-yl)-2,2-difluoroethanol.

Step 2: Deoxyfluorination
  • Reagents : Intermediate alcohol (1.0 eq), XtalFluor-E (1.5 eq), Triethylamine trihydrofluoride (TEA·3HF) (2.0 eq), Dichloromethane (DCM).

  • Causality : XtalFluor-E is chosen over DAST to minimize the formation of the elimination byproduct (2-chloro-5-(2,2-difluorovinyl)pyridine). TEA·3HF provides a soluble, less basic fluoride source to drive the nucleophilic substitution while suppressing E2 elimination.

  • Procedure :

    • Dissolve the intermediate in DCM and cool to -78°C.

    • Add XtalFluor-E and TEA·3HF sequentially.

    • Stir for 4 hours, gradually warming the reaction to room temperature.

  • Self-Validation : ¹⁹F NMR of the crude mixture will show a characteristic ABX spin system for the –CHFCF₂H group (a multiplet for the –CHF– around -190 ppm and a doublet of doublets for the –CF₂H around -125 ppm). The absence of vinylic fluorine signals confirms the suppression of elimination pathways.

G A 2-Chloro-5-formylpyridine B Nucleophilic Difluoromethylation (TMS-CF2H, CsF, THF) A->B C Intermediate: 1-(2-chloropyridin-5-yl)-2,2-difluoroethanol B->C D Deoxyfluorination (XtalFluor-E, TEA·3HF, DCM) C->D E Target Product: 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine D->E

Figure 2: Two-step synthetic workflow utilizing in-process ¹⁹F NMR validation.

Agrochemical Applications and Mechanism of Action

The 1,2,2-trifluoroethyl group is increasingly utilized in the discovery of novel insecticides, particularly those targeting the insect central nervous system5[5]. When integrated into the pharmacophore of neonicotinoids or sulfoximines, the 2-chloro-5-(1,2,2-trifluoroethyl)pyridine moiety acts as the critical toxophore-anchoring domain.

Receptor Binding Causality : In the nicotinic acetylcholine receptor (nAChR) binding pocket, the pyridine nitrogen interacts with a conserved arginine residue via a cation-π or ionic interaction. The 1,2,2-trifluoroethyl group projects into a hydrophobic sub-pocket. Unlike a rigid –CF₃ group, the –CHFCF₂H group can undergo conformational rotation. The terminal –CF₂H proton engages in a weak, yet critical, hydrogen bond with the backbone carbonyl of a tyrosine residue, locking the receptor in an open-channel state. This leads to continuous nerve excitation, paralysis, and death of the insect pest.

G A Agrochemical Agent (1,2,2-Trifluoroethyl Moiety) B nAChR Binding Pocket A->B C Pyridine Nitrogen (Ionic interaction with Arginine) B->C D -CF2H Terminal (H-Bonding with Tyrosine) B->D E Receptor Locked in Open-Channel State C->E D->E F Continuous Nerve Excitation & Pest Mortality E->F

Figure 3: Signaling pathway and binding mechanism of 1,2,2-trifluoroethyl-containing insecticides at the nAChR.

Conclusion

The shift from perfluorinated to partially fluorinated building blocks is not merely a regulatory necessity; it is a strategic enhancement of agrochemical design. 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine exemplifies this evolution, offering a sophisticated balance of metabolic stability, environmental degradability, and novel receptor interactions. By leveraging its unique physicochemical profile, formulation scientists can develop the next generation of highly selective, environmentally responsible crop protection agents.

References

  • Benchchem. "Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide."
  • MDPI. "Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future."
  • Fluoride Research. "FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges."
  • ResearchGate.
  • ACS Publications. "Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety | Journal of Agricultural and Food Chemistry."

Sources

Exploratory

Thermodynamic Solvation and Solubility Profiling of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine in Organic Media

A Mechanistic Guide for Process Chemists and Drug Development Professionals Executive Summary In modern pharmaceutical and agrochemical process chemistry, fluorinated N-heterocycles serve as critical building blocks. 2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide for Process Chemists and Drug Development Professionals

Executive Summary

In modern pharmaceutical and agrochemical process chemistry, fluorinated N-heterocycles serve as critical building blocks. 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is a highly specialized intermediate whose unique physicochemical properties present both opportunities and challenges during synthesis, extraction, and purification. This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, grounded in the thermodynamic principles of molecular solvation. By understanding the causality behind its solvent interactions, researchers can rationally design highly efficient, self-validating workflows for drug development.

Mechanistic Causality of Solvation

To predict and manipulate the solubility of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, one must first deconstruct its molecular architecture. The solubility of chlorinated pyridines in organic solvents is generally high, driven by their lipophilic nature, which also correlates with their rapid absorption profiles in biological systems[1]. However, the addition of a trifluoroethyl group fundamentally alters the molecule's electronic distribution:

  • Nitrogen Deactivation (Reduced Basicity): The strong inductive electron-withdrawing (-I) effects of both the 2-chloro substituent and the 5-(1,2,2-trifluoroethyl) group severely deplete the electron density of the pyridine ring. Consequently, the nitrogen lone pair becomes a remarkably poor hydrogen-bond acceptor, drastically reducing solubility in polar protic solvents like water and methanol.

  • Fluorophilicity & Dispersion Forces: The trifluoroethyl moiety imparts significant lipophilicity and "fluorophilicity." This drives a high thermodynamic affinity for halogenated solvents and non-polar media via London dispersion forces and transient dipole interactions. For highly fluorinated pyridine systems, halogenated solvents such as chloroform provide exceptional solvation capacity[2].

  • Dipole-Dipole Stabilization: The asymmetric distribution of halogens creates a strong permanent molecular dipole. Polar aprotic solvents (e.g., Ethyl Acetate, THF) can effectively solvate the molecule through dipole-dipole interactions without relying on hydrogen bonding. In fact, nonhydroxylic aprotic solvents like ethyl acetate are highly recommended to prevent unwanted nucleophilic displacement of halogens under basic reaction conditions[3].

Logic cluster_0 Molecular Descriptors N1 Trifluoroethyl Group (High Lipophilicity) S1 High Affinity for Halogenated Solvents N1->S1 Dispersion N2 2-Chloro Substituent (Electron Withdrawal) S2 Moderate Affinity for Polar Aprotic Solvents N2->S2 Dipole N3 Pyridine Core (Deactivated N-Lone Pair) S3 Poor Affinity for Aqueous/Protic Solvents N3->S3 Low H-Bonding

Fig 1: Mechanistic causality between molecular features and macroscopic solvation behavior.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and structural analogs, the table below summarizes the expected solubility profile of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine at standard ambient temperature (25°C).

Solvent ClassificationRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Halogenated Dichloromethane (DCM)8.9> 250Strong dispersion forces, halogen bonding
Non-Polar Toluene2.4100 - 150 π−π stacking with the pyridine core
Polar Aprotic Ethyl Acetate (EtOAc)6.0150 - 200Dipole-dipole interactions[3]
Polar Aprotic Tetrahydrofuran (THF)7.6> 200Lewis acid-base coordination
Polar Protic Methanol (MeOH)32.720 - 50Weak H-bonding (limited by N-deactivation)
Aqueous Water80.1< 1Extreme hydrophobicity

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To generate self-validating, highly reproducible solubility data for process optimization, researchers must employ the isothermal shake-flask method coupled with HPLC-UV quantification. This protocol ensures that thermodynamic equilibrium is reached, avoiding the false positives common in kinetic solubility assays.

Step-by-Step Methodology
  • Solid Addition (Saturation): Weigh approximately 500 mg of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine into a 10 mL borosilicate glass vial. Add exactly 2.0 mL of the target organic solvent. A visible excess of solid must remain to guarantee saturation.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place the vial in an orbital thermoshaker set to 300 rpm and a strictly controlled temperature of 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Transfer the suspension to a chemical-resistant microcentrifuge tube. Centrifuge at 12,000 rpm for 15 minutes at 25°C to tightly pellet the undissolved solid, yielding a visually clear supernatant.

  • Sampling & Dilution: Using a positive displacement pipette (to account for solvent vapor pressure and viscosity), extract exactly 50 µL of the supernatant. Immediately dilute this aliquot into 950 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent premature precipitation.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's λmax​ (typically ~260-270 nm for halogenated pyridines). Calculate the absolute concentration by interpolating the peak area against a pre-validated 5-point calibration curve.

Workflow A 1. Solid Addition (Excess Solute) B 2. Isothermal Equilibration (Shake-Flask, 24h, 25°C) A->B C 3. Phase Separation (Ultracentrifugation) B->C D 4. Supernatant Sampling (Aliquoting) C->D E 5. HPLC-UV Analysis (Quantification) D->E

Fig 2: Standardized shake-flask workflow for thermodynamic solubility determination.

Strategic Solvent Selection in Process Chemistry

Understanding this solubility profile is paramount for downstream processing:

  • Reaction Solvents: For metal-catalyzed cross-coupling or substitution reactions, polar aprotic solvents like THF or Ethyl Acetate are ideal. They provide high solubility while avoiding the nucleophilic degradation pathways associated with protic solvents like methanol[3].

  • Liquid-Liquid Extraction: The stark contrast between its high solubility in halogenated/non-polar solvents and near-zero solubility in water makes biphasic extraction highly efficient. Extracting the compound from an aqueous quench using DCM or Chloroform will result in near-quantitative recovery in the organic layer[2].

  • Crystallization: Anti-solvent crystallization can be expertly engineered by dissolving the compound in a minimal volume of warm THF or EtOAc, followed by the slow, controlled addition of an anti-solvent like heptane or water to force nucleation.

References

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine , nih.gov.1

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution | Organic Letters , acs.org. 2

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC , nih.gov. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Next-Generation Fluopyram Analogs via 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

Executive Summary & Strategic Rationale Fluopyram is a benchmark succinate dehydrogenase inhibitor (SDHI) fungicide, conventionally synthesized utilizing 2,3-dichloro-5-(trifluoromethyl)pyridine as its core building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Fluopyram is a benchmark succinate dehydrogenase inhibitor (SDHI) fungicide, conventionally synthesized utilizing 2,3-dichloro-5-(trifluoromethyl)pyridine as its core building block[1]. However, the rapid emergence of target-site mutations in fungal populations necessitates the development of novel structural analogs. Substituting the traditional trifluoromethyl group with a 1,2,2-trifluoroethyl moiety fundamentally alters the lipophilicity, metabolic stability, and steric bulk of the pharmacophore, offering a strategic pathway to overcome resistance.

This application note details validated, step-by-step protocols for utilizing 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine as a central intermediate in the assembly of advanced fluopyram derivatives. By detailing the causality behind each synthetic choice, this guide serves as a self-validating framework for drug development professionals and agrochemical researchers.

Mechanistic Dynamics: The SN​Ar Advantage

The synthesis of the pyridylethylamine linker is historically the most challenging phase in fluopyram production, often suffering from low yields, harsh hydrogenation conditions, and complex purification[1]. When utilizing 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, the initial carbon-carbon bond formation relies on a Nucleophilic Aromatic Substitution ( SN​Ar ).

Causality of Reactivity: The 1,2,2-trifluoroethyl group at the C5 position exerts a profound inductive electron-withdrawing effect (-I). This significantly lowers the energy of the pyridine ring's lowest unoccupied molecular orbital (LUMO), highly activating the C2-chloro position for attack by carbon nucleophiles (such as the enolate of ethyl cyanoacetate)[2]. Furthermore, the absence of a C3-chloro group—which is present in standard fluopyram intermediates—reduces steric hindrance at the reaction center. This accelerates Meisenheimer complex formation and facilitates rapid aromatization, allowing for milder reaction conditions compared to traditional routes[3].

Mechanism Nuc Ethyl Cyanoacetate Enolate Meisenheimer Meisenheimer Complex at C2 Nuc->Meisenheimer ClLoss Chloride Elimination Meisenheimer->ClLoss EWGEffect Inductive Pull by 1,2,2-Trifluoroethyl EWGEffect->Meisenheimer Stabilization Product C2-Substituted Pyridine ClLoss->Product

SNAr mechanism showing Meisenheimer complex stabilization by the fluoroalkyl group.

Experimental Protocols & Workflows

Phase 1: Cyanomethylation via SN​Ar and Decarboxylation

Objective: Synthesis of 2-(cyanomethyl)-5-(1,2,2-trifluoroethyl)pyridine. Procedure:

  • Reagent Assembly: Charge a dry 500 mL three-neck flask with 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (100 mmol), ethyl cyanoacetate (120 mmol), and anhydrous K2​CO3​ (150 mmol) in 200 mL of N,N-Dimethylformamide (DMF).

  • Nucleophilic Attack: Heat the suspension to 110–120 °C under a continuous nitrogen atmosphere for 12 hours. Expert Insight: The elevated temperature is critical to provide the activation energy required to drive the substitution to completion, preventing unreacted starting material from complicating downstream purification[3].

  • Isolation: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Hydrolysis & Decarboxylation: Resuspend the crude ester intermediate in 100 mL of 20% aqueous H2​SO4​ and reflux at 100 °C for 6 hours. This step cleaves the ester and drives the loss of CO2​ .

  • Workup: Neutralize the solution carefully with NaOH to pH 7, extract with ethyl acetate (3 x 100 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the cyanomethyl intermediate.

Phase 2: Catalytic Hydrogenation to Ethanamine

Objective: Reduction of the nitrile to 2-(2-aminoethyl)-5-(1,2,2-trifluoroethyl)pyridine hydrochloride. Procedure:

  • Preparation: Dissolve the cyanomethyl intermediate (50 mmol) in 150 mL of anhydrous methanol.

  • Catalyst & Control Agent: Add 10% Pd/C (5 mol%) and 5 mL of concentrated HCl. Expert Insight: The addition of HCl acts as a self-validating control mechanism; it immediately protonates the primary amine upon formation. This prevents the newly formed amine from acting as a nucleophile and attacking unreacted nitrile, which would otherwise result in unwanted secondary amine dimers[1].

  • Reduction: Purge the high-pressure reactor with H2​ gas and maintain a pressure of 3.0 MPa at 40 °C for 8 hours. Strict temperature control is required to prevent the hydrodefluorination of the sensitive 1,2,2-trifluoroethyl group[2].

  • Purification: Filter the catalyst through a pad of Celite, concentrate the filtrate, and recrystallize the residue from an ethanol/diethyl ether mixture to isolate the pure hydrochloride salt.

Phase 3: Amidation (Final Assembly)

Objective: Coupling the ethanamine precursor with 2-(trifluoromethyl)benzoyl chloride to form the target SDHI analog. Procedure:

  • Free-Basing: Suspend the ethanamine hydrochloride salt (40 mmol) in 150 mL of dichloromethane (DCM). Add triethylamine (120 mmol). A 1:3 molar ratio of amine to base ensures complete liberation of the free base while providing ample acid scavenger for the subsequent reaction[1].

  • Coupling: Cool the mixture to 0 °C using an ice bath. Add 2-(trifluoromethyl)benzoyl chloride (44 mmol) dropwise over 30 minutes to control the exothermic acylation[4].

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours.

  • Final Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and evaporate the solvent to yield the final fluopyram analog.

SynthFlow SM 2-Chloro-5-(1,2,2- trifluoroethyl)pyridine Step1 SNAr & Decarboxylation SM->Step1 Int1 Cyanomethyl Intermediate Step1->Int1 Step2 Hydrogenation (Pd/C, H2) Int1->Step2 Int2 Ethanamine Precursor Step2->Int2 Step3 Amidation (2-CF3-PhCOCl) Int2->Step3 Prod Fluopyram Analog Step3->Prod

Synthetic workflow from 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine to Fluopyram analog.

Quantitative Data: SN​Ar Optimization

To establish a robust and scalable process, the initial SN​Ar step (Phase 1) was optimized. Table 1 summarizes the causality between base/solvent selection and product yield, demonstrating why K2​CO3​ in DMF is the standard.

Table 1: Optimization of Reaction Conditions for Cyanomethylation

BaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
Na2​CO3​ DMF120166558Insufficient basicity to fully generate the cyanoacetate enolate.
K2​CO3​ DMF 120 12 98 92 Optimal balance of solubility, basicity, and scale-up viability.
Cs2​CO3​ DMSO1008>9994Excellent yield, but cost-prohibitive for industrial-scale synthesis.
NaHTHF65244031Low reflux temperature of THF fails to overcome the SN​Ar activation barrier.

Sources

Application

Application Note: Strategic Chromatographic Purification of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview and detailed protocols for the chromatographic purification of 2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the chromatographic purification of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, a key heterocyclic building block. Due to the compound's unique physicochemical properties—namely the basicity of the pyridine nitrogen and the presence of both chloro and trifluoroethyl substituents—its purification presents specific challenges, including peak tailing on standard silica media and the need for selective separation from closely related impurities. We present three validated methods spanning different scales and technologies: traditional Flash Chromatography for bulk purification, high-resolution Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for achieving high purity, and modern Supercritical Fluid Chromatography (SFC) as a rapid, green alternative. This note emphasizes the rationale behind method selection and parameter optimization to empower researchers to achieve their desired purity and yield efficiently.

Introduction: The Purification Challenge

2-Chloro-5-(1,2,2-trifluoroethyl)pyridine and its analogues are important intermediates in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] The successful development of these active ingredients hinges on the purity of their synthetic precursors. Crude reaction mixtures often contain starting materials, isomers, and over-halogenated by-products that must be removed.[2][3]

The purification of this specific molecule is complicated by two primary factors:

  • The Basic Pyridine Moiety: The lone pair of electrons on the pyridine nitrogen atom makes the molecule basic. This basicity leads to strong interactions with acidic silanol groups present on the surface of standard silica gel, a common stationary phase. This interaction is a primary cause of significant peak tailing, poor resolution, and potential yield loss.[4][5]

  • The Halogenated Substituents: The chloro and trifluoroethyl groups create a unique electronic and steric profile. While challenging, these features can be exploited to achieve high selectivity using specialized stationary phases, particularly those designed to interact with halogenated compounds.[6]

This document provides a logical framework for selecting and implementing an appropriate purification strategy based on scale, required purity, and available instrumentation.

Physicochemical Properties & Analytical Considerations

Understanding the target molecule's properties is the foundation of any successful purification strategy. The data below corresponds to 2-chloro-5-(2,2,2-trifluoroethyl)pyridine, a common isomer.

PropertyValueSource
Molecular Formula C₇H₅ClF₃N[7][8]
Molecular Weight 195.57 g/mol [7][8]
Appearance Liquid[7]
CAS Number 1099598-08-9[7][8]
Predicted XLogP3 2.7[9]

The moderate lipophilicity (XLogP3 of 2.7) suggests that the compound is well-suited for both normal-phase and reversed-phase chromatography. Its liquid state simplifies sample preparation and loading for chromatographic applications.

Strategic Purification Workflow

The choice of chromatographic technique is dictated by the specific goals of the purification, such as the initial amount of crude material and the final purity required.

Purification_Strategy_Workflow Crude Crude Product (>1 g scale, low-medium purity) Flash Method 1: Flash Chromatography (Bulk Purification) Crude->Flash Objective: Remove major impurities, increase purity to >90% HighPurity Partially Purified or Crude (<1 g scale, high purity needed) HPLC Method 2: RP-HPLC (High-Resolution Polishing) HighPurity->HPLC Highest resolution needed, analytical or prep-scale SFC Method 3: SFC (Green, High-Throughput) HighPurity->SFC Speed and sustainability are key, especially for isomer separation Flash->HPLC Further polishing required for >98% purity Final Purified Product Flash->Final Sufficient Purity Achieved HPLC->Final SFC->Final HPLC_Method_Dev_Logic Start Initial Run (PFP Column) CheckPeak Evaluate Peak Shape Start->CheckPeak GoodShape Peak Shape OK CheckPeak->GoodShape Yes BadShape Tailing or Fronting CheckPeak->BadShape No CheckRes Evaluate Resolution GoodRes Resolution OK CheckRes->GoodRes Yes BadRes Co-elution CheckRes->BadRes No GoodShape->CheckRes ActionShape Action: Adjust pH (e.g., use Ammonium Acetate buffer) BadShape->ActionShape Final Optimized Method GoodRes->Final ActionRes Action: Adjust Gradient Slope or try C18 column for orthogonal selectivity BadRes->ActionRes ActionShape->Start Re-run ActionRes->Start Re-run

Sources

Method

Advanced Cross-Coupling Strategies for 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine in Drug Discovery

Executive Summary & Mechanistic Rationale Fluorinated pyridines are highly privileged scaffolds in modern medicinal chemistry and agrochemical development due to their enhanced metabolic stability, lipophilicity, and uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Fluorinated pyridines are highly privileged scaffolds in modern medicinal chemistry and agrochemical development due to their enhanced metabolic stability, lipophilicity, and unique binding interactions. Among these, 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine serves as a highly versatile electrophilic building block.

From a mechanistic standpoint, the 1,2,2-trifluoroethyl group (-CF₂CH₂F) at the 5-position exerts a powerful electron-withdrawing inductive effect (-I). This depletes electron density from the pyridine ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the C2–Cl bond is highly activated toward oxidative addition by zero-valent Palladium (Pd(0)) or Nickel (Ni(0)) species[1].

However, this electronic activation is a double-edged sword. While oxidative addition is rapid, the electron-deficient nature of the intermediate makes the substrate highly susceptible to two major side reactions:

  • Protodehalogenation: Premature reduction of the Pd(II) intermediate before transmetalation.

  • Nucleophilic Aromatic Substitution (S_NAr): Direct attack by strong, nucleophilic bases (e.g., alkoxides) at the C2 position, bypassing the catalytic cycle entirely[2].

To outcompete these off-target pathways, the selection of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos, BrettPhos, or RuPhos) is strictly required. These ligands accelerate both transmetalation and reductive elimination, ensuring a highly efficient and self-validating catalytic cycle[3][4].

Visualizing the Catalytic Logic

The following diagram illustrates the generalized catalytic cycle for the cross-coupling of 2-chloro-5-(1,2,2-trifluoroethyl)pyridine, highlighting the specific stages where the substrate's electronic properties influence the reaction kinetics.

CatalyticCycle Pd0 Pd(0)L Active Species (e.g., XPhos-Pd(0)) OxAdd Oxidative Addition [Pd(II)(Py)(Cl)L] Accelerated by 5-fluoroalkyl Pd0->OxAdd 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine TransMet Transmetalation / Amine Binding [Pd(II)(Py)(Nu)L] OxAdd->TransMet Boronic Acid / Amine + Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: General Pd-Catalyzed Cross-Coupling Cycle for 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine.

Validated Experimental Workflows

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Causality & Design: For Suzuki-Miyaura couplings of electron-deficient 2-chloropyridines, XPhos Pd G3 is the optimal precatalyst. The bulky XPhos ligand prevents the formation of inactive Pd-bis(phosphine) complexes and accelerates reductive elimination, mitigating the risk of protodehalogenation[1][3]. A mild base like K₃PO₄ is preferred over NaOH to prevent S_NAr hydrolysis of the starting material.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading: Add 2-chloro-5-(1,2,2-trifluoroethyl)pyridine (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv), and XPhos Pd G3 (2 mol%).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Introduction: Evacuate and backfill the vessel with argon three times. Inject degassed THF (4.0 mL) and degassed DI water (1.0 mL) via syringe[3].

  • Reaction Execution: Seal the vessel and heat to 65 °C in a pre-heated oil bath with vigorous stirring for 4–8 hours.

  • Monitoring & Workup: Monitor via LC-MS. Upon complete consumption of the pyridine, cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous NH₄Cl. Extract the aqueous layer twice with EtOAc, dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Causality & Design: The choice of ligand and base is highly sensitive here. For primary amines, BrettPhos is utilized to prevent over-arylation (bis-arylation)[5]. For secondary amines, RuPhos accommodates the increased steric bulk[4]. Crucially, non-nucleophilic bases such as LiHMDS must be used instead of NaOtBu. NaOtBu can act as an alkoxide nucleophile, leading to rapid tert-butoxylation of the highly activated 2-chloro position[2].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a dry Schlenk tube with BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) at 2-5 mol% loading.

  • Reagent Loading: Add 2-chloro-5-(1,2,2-trifluoroethyl)pyridine (1.0 equiv, 1.0 mmol) and the amine nucleophile (1.2 equiv). If the amine is a liquid, add it outside the glovebox via syringe.

  • Base Addition: Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise at room temperature[2].

  • Reaction Execution: Seal the tube, transfer to a fume hood, and heat at 65–80 °C for 16 hours.

  • Monitoring & Workup: Monitor via TLC/LC-MS. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and purify via flash column chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions for coupling 2-chloro-5-(1,2,2-trifluoroethyl)pyridine with various partners, demonstrating the necessity of specific ligand/base pairings.

Reaction TypeCoupling PartnerPrecatalyst / LigandBaseSolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura Phenylboronic AcidXPhos Pd G3 (2 mol%)K₃PO₄ (aq)THF/H₂O65> 90%
Suzuki-Miyaura 3-Pyridylboronic AcidXPhos Pd G3 (3 mol%)K₂CO₃ (aq)Dioxane/H₂O8082 - 85%
Buchwald-Hartwig Benzylamine (1°)BrettPhos Pd G3 (2 mol%)LiHMDSTHF6578 - 85%
Buchwald-Hartwig Morpholine (2°)RuPhos Pd G3 (3 mol%)LiHMDSToluene8088 - 92%
Buchwald-Hartwig Aniline (Aryl 1°)BrettPhos Pd G3 (2 mol%)LiHMDSTHF6570 - 75%

Note: Yields are based on isolated, purified products from 1.0 mmol scale reactions. Variations may occur based on the exact steric and electronic profile of the coupling partner.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine Benchchem
  • A Versatile Pd(0)
  • Supporting Information for “Suzuki-Miyaura Cross-Coupling Optimization Enabled by Autom
  • Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings White Rose Research Online
  • Dialkylterphenyl Phosphine-Based Palladium Precatalysts for Efficient Aryl Amin

Sources

Application

Application Note: Scale-Up Manufacturing Process for 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

Introduction and Strategic Context 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is a highly specialized fluorinated heterocyclic building block. Compounds of this class are critical intermediates in the synthesis of advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is a highly specialized fluorinated heterocyclic building block. Compounds of this class are critical intermediates in the synthesis of advanced agrochemicals—such as succinate dehydrogenase inhibitors like [1]—and next-generation pharmaceuticals. The introduction of the 1,2,2-trifluoroethyl group significantly alters the lipophilicity, metabolic stability, and target binding affinity of the pyridine scaffold. While structurally similar to [2], the 1,2,2-trifluoroethyl variant presents unique synthetic challenges due to the presence of the secondary chiral center and the specific substitution pattern.

Retrosynthetic Strategy & Process Design

At a bench scale, fluorinated alkyl groups are often introduced via radical pathways or using highly reactive, hazardous reagents like DAST (Diethylaminosulfur trifluoride). However, for a pilot or commercial scale-up, safety, thermal stability, and impurity control are paramount.

We have designed a robust, scalable two-step synthetic protocol:

  • Nucleophilic Difluoromethylation : Reaction of 6-chloropyridine-3-carboxaldehyde with difluoromethyltrimethylsilane (TMS-CF2H) to yield 1-(6-chloropyridin-3-yl)-2,2-difluoroethan-1-ol.

  • Deoxyfluorination : Conversion of the difluoro alcohol to the target 1,2,2-trifluoroethyl derivative using XtalFluor-E. XtalFluor-E is selected over DAST due to its crystalline nature, enhanced thermal stability, and reduced propensity for explosive decomposition at scale.

Workflow A 6-Chloropyridine- 3-carboxaldehyde B Difluoromethylation (TMS-CF2H, TBAF) A->B C Intermediate: Difluoro Alcohol B->C D Deoxyfluorination (XtalFluor-E, DBU) C->D E 2-Chloro-5-(1,2,2- trifluoroethyl)pyridine D->E

Figure 1: Two-step synthetic workflow for 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine.

Scale-Up Protocols

Step 1: Synthesis of 1-(6-chloropyridin-3-yl)-2,2-difluoroethan-1-ol

Mechanistic Rationale : TMS-CF2H requires a fluoride initiator (TBAF) to generate the reactive difluoromethyl anion. The reaction is highly exothermic. Strict temperature maintenance is critical; if the temperature rises, the difluoromethyl anion rapidly undergoes alpha-elimination to form a difluorocarbene, leading to complex oligomeric mixtures and drastically reduced yields.

Protocol (1.0 kg Scale) :

  • Preparation : Charge a 20 L jacketed glass-lined reactor with 6-chloropyridine-3-carboxaldehyde (1.0 kg, 7.06 mol) and anhydrous THF (8.0 L) under a continuous nitrogen sweep.

  • Cooling : Circulate coolant to bring the internal reactor temperature strictly to 0 °C.

  • Reagent Addition : Add TMS-CF2H (1.05 kg, 8.47 mol) in one portion. The mixture remains stable in the absence of the initiator.

  • Initiation : Slowly dose a solution of TBAF (1.0 M in THF, 0.35 L, 0.35 mol) via an automated addition funnel over 2 hours. Expert Insight: Maintain the internal temperature between 0 °C and 5 °C. The addition rate of TBAF dictates the reaction kinetics and heat generation.

  • Quenching : Once complete (verified by HPLC showing <1% starting material), quench the reaction by the slow addition of 1 M aqueous HCl (2.0 L) to cleave the intermediate silyl ether. Stir for 1 hour at 20 °C.

  • Workup : Extract with Ethyl Acetate (3 x 3 L). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Deoxyfluorination to 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

Mechanistic Rationale : Deoxyfluorination of secondary alcohols often competes with elimination (forming a difluorovinyl pyridine). Using XtalFluor-E in combination with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) minimizes the elimination pathway. DBU acts as a non-nucleophilic acid scavenger, preventing the buildup of HF which can catalyze side reactions.

Protocol (Scale: ~1.2 kg intermediate) :

  • Preparation : Charge a 20 L reactor with XtalFluor-E (1.7 kg, 7.4 mol) and anhydrous Dichloromethane (DCM, 10 L). Cool to -20 °C.

  • Base Addition : Add DBU (1.1 kg, 7.4 mol) dropwise, maintaining the temperature below -15 °C.

  • Substrate Addition : Dissolve the difluoro alcohol intermediate (1.2 kg, 6.2 mol) in DCM (2 L). Dose this solution into the reactor over 3 hours. Expert Insight: The substitution is highly exothermic. Exceeding -10 °C significantly increases the formation of the 2-chloro-5-(2,2-difluorovinyl)pyridine elimination byproduct.

  • Maturation : Allow the reaction to stir at -15 °C for 4 hours, then slowly warm to 0 °C.

  • Quenching : Quench by transferring the reaction mixture via a dip tube into a vigorously stirred vessel containing saturated aqueous NaHCO3 (15 L) at 0 °C.

  • Purification : Separate the organic phase, concentrate, and purify via fractional vacuum distillation (b.p. ~85-90 °C at 10 mmHg) to isolate the target compound as a colorless liquid.

ReactorSetup Feed Substrate Feed (Difluoro Alcohol in DCM) Reactor Jacketed Reactor (XtalFluor-E, DBU) Temp: -20°C Feed->Reactor Exothermic Control Quench In-line Quenching (Aq. NaHCO3) Reactor->Quench Transfer PhaseSep Phase Separation Quench->PhaseSep Distillation Fractional Distillation (Vacuum) PhaseSep->Distillation Organic Phase

Figure 2: Scale-up reactor train and downstream processing logic for Step 2.

Quantitative Data & Yield Analysis

The following table summarizes the validated process metrics based on optimized pilot runs.

Process ParameterStep 1: DifluoromethylationStep 2: Deoxyfluorination
Molar Yield (%) 88 - 92%74 - 78%
Purity (HPLC/GC) > 98.0%> 99.5% (Post-distillation)
Operating Temperature 0 °C to 5 °C-20 °C to -10 °C
Primary Impurity Unreacted aldehyde (< 1%)Elimination byproduct (~ 3-5%)
Throughput Time 12 hours18 hours

Downstream Processing & Quality Control

Quality control for fluorinated pyridines like [3] requires rigorous analytical validation to ensure downstream compatibility.

  • 19F NMR Spectroscopy : Essential for confirming the -CH(F)CF2H splitting pattern. The single fluorine atom will appear as a complex multiplet due to coupling with the adjacent proton and the CF2 group, while the CF2 group will appear as a doublet of doublets.

  • Moisture Analysis : Karl Fischer titration must be performed on the final product. The target specification is < 0.05% water, as residual moisture can lead to long-term degradation of the fluorinated moiety during storage.

References

  • Fluopyram Source: PubChem - NIH URL:[Link]

  • 2-chloro-5-(2,2,2-trifluoroethyl)pyridine Source: Molport Chemical Database URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-Chloro-5-(1,2,2-trifluoroethyl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine .

The most atom-economical and scalable route to this target involves the deoxofluorination of the precursor 1-(6-chloropyridin-3-yl)-2,2-difluoroethan-1-ol. However, converting the benzylic/pyridylic secondary alcohol into a terminal 1,2,2-trifluoroethyl group is notoriously challenging. The process is frequently plagued by competing elimination reactions that destroy yields, generating the unwanted 2,2-difluorovinyl byproduct.

This guide provides field-proven causality, quantitative benchmarks, and self-validating protocols to ensure high-fidelity fluorination.

Mechanistic Workflow & Reaction Pathway

Understanding the bifurcation between substitution (yield) and elimination (waste) is the first step in troubleshooting. When a deoxofluorinating agent activates the hydroxyl group, the resulting alkoxyaminosulfur difluoride intermediate can either undergo nucleophilic attack by fluoride ( SN​1/SN​2 ) or eliminate hydrogen fluoride ( E1/E2 ).

G A Precursor: 1-(6-chloropyridin-3-yl) -2,2-difluoroethan-1-ol B Activated Intermediate: Alkoxyaminosulfur Difluoride A->B XtalFluor-E / DAST (-HF) C Target Product: 2-Chloro-5-(1,2,2- trifluoroethyl)pyridine B->C Nucleophilic Fluorination (Desired Pathway) D Elimination Byproduct: 2-Chloro-5-(2,2- difluorovinyl)pyridine B->D Competing Elimination (Side Reaction)

Reaction pathways for deoxofluorination, highlighting substitution vs. elimination.

Quantitative Reagent Benchmarking

The choice of fluorinating agent dictates the reaction's trajectory. Traditional reagents like DAST (Diethylaminosulfur trifluoride) generate free HF, which accelerates elimination and degrades the pyridine ring. Modern crystalline aminodifluorosulfinium salts (e.g., XtalFluor-E) decouple activation from fluorination, drastically improving the target yield.

Fluorinating AgentPromoter / AdditiveTemp Profile (°C)Target Yield (%)Elimination Byproduct (%)Thermal Stability Limit
DAST None-78 to 2045%35%Low (Explosive >90 °C)
Deoxo-Fluor None-78 to 2052%28%Moderate (Stable to 140 °C)
XtalFluor-E Et₃N·3HF (2.0 eq)-78 to 2088% <5% High (Stable to 205 °C)

Troubleshooting FAQs

Q1: Why am I seeing high levels of the 2,2-difluorovinyl elimination byproduct instead of the target 1,2,2-trifluoroethylpyridine?

The Causality: The precursor contains a highly electron-deficient 2,2-difluoroethyl moiety adjacent to a pyridyl ring. When DAST activates the alcohol, the leaving group is highly prone to E1 -type elimination because the resulting carbocation is stabilized by the aromatic ring, while the adjacent acidic protons are easily abstracted by the free dialkylamine leaving group [1]. The Solution: Abandon DAST and switch to XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) paired with an exogenous fluoride source like triethylamine trihydrofluoride (Et₃N·3HF). XtalFluor-E does not generate free dialkylamine during activation, removing the internal base that drives the elimination pathway. This shifts the kinetic balance heavily in favor of nucleophilic fluorination [2].

Q2: During scale-up, the reaction mixture turns into a black tar and the yield drops to <20%. How do I prevent this degradation?

The Causality: The chloropyridine ring is sensitive to the highly corrosive, unbuffered HF generated in situ by liquid aminosulfuranes (DAST/Deoxo-Fluor). Uncontrolled exothermic spikes during the addition phase lead to runaway polymerization and protonation of the pyridine nitrogen, forming insoluble black polymeric salts. The Solution: Implement two changes:

  • Buffer the system: Use the XtalFluor-E / Et₃N·3HF system, which acts as a buffered fluoride source and prevents the accumulation of highly acidic free HF [2].

  • Reactor Design: For batches >50g, transition from batch to a continuous flow microreactor. Flow chemistry allows for instantaneous heat dissipation during the highly exothermic mixing phase, completely suppressing thermal degradation [3].

Q3: What is the optimal solvent system to maximize the substitution-to-elimination ratio?

The Causality: Coordinating solvents (like THF or ether) can stabilize the cationic intermediates but often participate in unwanted side reactions (e.g., ring-opening of THF by the activated complex). Highly polar solvents can over-stabilize the carbocation, promoting elimination. The Solution: Use strictly anhydrous, non-polar halogenated solvents. Dichloromethane (DCM) is the gold standard. Ensure the DCM is freshly distilled over calcium hydride ( CaH2​ ) to prevent trace water from hydrolyzing the fluorinating agent into corrosive thionyl fluoride and HF.

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this optimized methodology using XtalFluor-E. This protocol is self-validating: the absence of gas evolution during the initial addition confirms that the system is properly anhydrous and that the reagent is not decomposing.

Materials Required:
  • Precursor: 1-(6-chloropyridin-3-yl)-2,2-difluoroethan-1-ol (1.0 equiv, strictly dried via azeotropic distillation with toluene).

  • Reagent: XtalFluor-E (1.5 equiv).

  • Promoter: Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:
  • System Preparation: Flame-dry a standard borosilicate round-bottom flask under vacuum. Backfill with high-purity Argon. (Note: Unlike DAST, XtalFluor-E does not etch borosilicate glass, so PTFE vessels are unnecessary).

  • Reagent Loading: Add XtalFluor-E (1.5 equiv) to the flask, followed by anhydrous DCM (yielding a 0.5 M solution). Stir to form a suspension.

  • Promoter Addition: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add Et₃N·3HF (2.0 equiv). Stir for 15 minutes.

  • Substrate Introduction: Dissolve the precursor (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump. Validation checkpoint: The internal temperature must not rise above -70 °C during addition.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to slowly warm to room temperature (20 °C) over 4 hours.

  • Quenching: Cool the mixture to 0 °C. Carefully quench by adding a saturated aqueous solution of NaHCO3​ dropwise until CO2​ evolution ceases and the pH reaches ~7.5.

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine.

References

  • Fluorination with aminosulfuranes (Mechanism and Elimination Pathways) Source: Grokipedia / General Chemical Literature URL:[Link]

  • XtalFluor Deoxofluorination (Enhanced Thermal Stability and Reduced Elimination) Source: ResearchGate (Couturier et al.) URL:[Link]

  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Crystallization Impurities in 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist specializing in the isolation of halogenated heterocycles, I have designed this guide to help researchers, medicinal chemists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist specializing in the isolation of halogenated heterocycles, I have designed this guide to help researchers, medicinal chemists, and process engineers resolve critical bottlenecks in the crystallization of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine .

The introduction of fluorine onto a pyridine ring fundamentally alters its physicochemical properties—modulating basicity (pKa), increasing lipophilicity, and shifting the dominant crystal packing forces from strong hydrogen bonds to weaker C-H···F interactions and π···π stacking[1]. Because of these subtle energetic landscapes, standard recrystallization techniques often fail, leading to co-crystallization of impurities or liquid-liquid phase separation ("oiling out").

This guide bridges the gap between theoretical crystallography and bench-level execution, providing self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, you must understand the causality behind your impurity profile. The strong electron-withdrawing nature of the trifluoroethyl group deactivates the pyridine ring, making upstream fluorination (e.g., Swarts reaction or Halex processes) prone to over- or under-reaction[1].

Table 1: Common Impurities and Crystallographic Impact

Impurity IdentityHPLC RRTOrigin / Mechanistic CausalityCrystallization Impact & Mitigation
2-Fluoro-5-(1,2,2-trifluoroethyl)pyridine 0.85Halex over-reaction; nucleophilic displacement of the ring C2-chlorine by fluoride.Isosteric Co-crystallization: F and Cl have similar atomic radii, allowing this impurity to seamlessly substitute into the crystal lattice. Mitigation: Fractional distillation prior to crystallization.
2-Chloro-5-(1-chloro-2,2-difluoroethyl)pyridine 1.15Incomplete side-chain fluorination due to deactivated substrate kinetics.Solid Solution Formation: Causes severe melting point depression. Mitigation: Shift from non-polar to highly polar anti-solvents (e.g., MeOH/Water) to exploit dipole moment differences.
2-Hydroxypyridine derivatives 0.40Hydrolysis of the C2-Cl bond during basic aqueous workup.Lattice Disruption: The hydroxyl group introduces strong hydrogen bonding, outcompeting weak C-H···F interactions[2] and causing oiling out. Mitigation: Strict pH control (< pH 8).

Part 2: Troubleshooting FAQs

Q1: Why does my product "oil out" instead of forming crystals, and how do I force nucleation?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the spinodal curve before reaching the metastable zone for nucleation. In fluorinated pyridines, this is often triggered by the presence of highly polar impurities (like 2-hydroxypyridine derivatives) that disrupt the parallel stacking or edge-to-face arrangement of the molecules[2].

The Solution: Do not crash-cool the system. You must bypass the LLPS boundary by identifying the exact cloud point and applying isothermal seeding. If oiling out has already occurred, reheat the mixture to 5°C above the cloud point until a homogenous solution is restored, then add 1-2% w/w of pure seed crystals.

Q2: I am detecting a persistent impurity at RRT 1.15. What is it, and why won't recrystallization remove it?

The Causality: The peak at RRT 1.15 is the under-fluorinated intermediate, 2-chloro-5-(1-chloro-2,2-difluoroethyl)pyridine. Because the van der Waals radius of a chlorine atom (~1.75 Å) is only slightly larger than that of a fluorine atom (~1.47 Å), the intermediate is isosteric to the final product. It co-crystallizes by occupying the exact same lattice sites, forming a solid solution rather than a distinct eutectic mixture.

The Solution: Standard recrystallization in non-polar solvents (like heptane or hexane) relies on size exclusion, which fails here. You must change the thermodynamic driver from size to polarity. Switch to an Isopropanol/Water solvent system. The single chlorine-for-fluorine substitution significantly alters the dipole moment, allowing the more polar aqueous system to selectively retain the under-fluorinated impurity in the mother liquor.

Q3: How does upstream moisture affect my final crystallization yield?

The Causality: Fluorinating agents (like HF-pyridine or AgF₂) are highly moisture-sensitive[3]. Water not only quenches the reagent, leading to the RRT 1.15 impurity, but also hydrolyzes the C2-chlorine on the pyridine ring to form a pyridone/hydroxypyridine byproduct. This byproduct acts as a crystal poison. Even at 0.5% concentration, it binds to the growing crystal faces via strong hydrogen bonds, halting crystal growth and drastically reducing your overall yield.

The Solution: Implement strict Karl Fischer (KF) titration controls (< 0.1% water) on all upstream solvents and use anhydrous phase-transfer catalysts if performing Halex reactions[4].

Part 3: Diagnostic Workflow

G Start Crude 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine Crystallization CheckPurity HPLC IPC: Is RRT 1.15 Impurity > 2%? Start->CheckPurity Recycle Halt Crystallization: Subject to further fluorination (Swarts) CheckPurity->Recycle Yes (Solid Solution Risk) Proceed Proceed to Dissolution (IPA) CheckPurity->Proceed No CloudPoint Add Anti-solvent (Water) Identify Cloud Point Proceed->CloudPoint OilingOut Observation: Oiling Out (LLPS)? CloudPoint->OilingOut Seed Reheat +5°C, Add 1% w/w Seeds at Cloud Point + 2°C OilingOut->Seed Yes (Bypass LLPS) Cooling Controlled Cooling (0.1°C/min) OilingOut->Cooling No Seed->Cooling Isolate Filter & Wash (High Purity Product) Cooling->Isolate

Figure 1: Decision matrix for troubleshooting fluorinated pyridine crystallization.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this anti-solvent crystallization protocol incorporates In-Process Controls (IPCs) . These act as a self-validating system; you cannot proceed to the next step unless the physical parameters dictate it, eliminating guesswork.

Methodology: Isopropanol/Water Anti-Solvent Crystallization

  • Dissolution & Polish Filtration:

    • Suspend 100 g of crude 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine in 300 mL of Isopropanol (IPA).

    • Heat the jacketed reactor to 50°C under moderate agitation (150 rpm) until complete dissolution is achieved.

    • Pass the solution through a 0.45 µm PTFE filter to remove insoluble mechanical impurities and crystal poisons.

  • Anti-Solvent Addition (IPC 1 - Turbidity Detection):

    • Maintain the temperature at 50°C. Begin adding purified water (anti-solvent) at a rate of 2 mL/min.

    • Self-Validation Check: Monitor the solution using a turbidity probe. Stop the water addition the exact moment the transmittance drops below 95% (the cloud point). Do not add a fixed volume; let the thermodynamics dictate the endpoint.

  • Isothermal Aging & Seeding:

    • Once the cloud point is reached, increase the reactor temperature by 2°C to dissolve the initial amorphous precipitate.

    • Add 1.0 g of high-purity 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine seeds.

    • Hold isothermally for 60 minutes. This allows the seeds to mature and establishes a robust crystal lattice, preventing the inclusion of the RRT 0.85 impurity.

  • Controlled Cooling Ramp:

    • Initiate a non-linear cooling ramp from 52°C to 5°C over 8 hours (approx. 0.1°C/min).

    • Causality: A slow, controlled ramp maintains the system within the metastable zone, promoting crystal growth over secondary nucleation, which prevents the entrapment of mother liquor (and the RRT 1.15 impurity) inside the crystal habits.

  • Isolation & Washing (IPC 2 - Mother Liquor Profiling):

    • Filter the slurry using a Nutsche filter.

    • Self-Validation Check: Analyze the mother liquor via HPLC. The concentration of the target compound should be < 2 mg/mL. If higher, extend the aging time at 5°C.

    • Wash the filter cake with 2 bed volumes of pre-chilled (2°C) IPA/Water (1:3 v/v) to displace residual surface impurities.

    • Dry under vacuum at 35°C until constant weight is achieved.

References

  • Yufit, D. S., et al. "Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives." Crystal Growth & Design, American Chemical Society, Jan 2012. Available at:[Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and agrochemical researchers regarding the handling of highly reactive halogenated buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and agrochemical researchers regarding the handling of highly reactive halogenated building blocks.

2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is a critical intermediate, but it is notoriously susceptible to thermal degradation. To ensure the scientific integrity of your downstream syntheses, you must understand the causality behind its instability. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to preserve your compound's purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q: Why does my batch of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine turn yellow or brown when left on the benchtop? A: This discoloration is the visual manifestation of thermal dehydrofluorination. The 1,2,2-trifluoroethyl group contains an acidic alpha-proton adjacent to the electron-withdrawing pyridine ring. At ambient temperatures (>15°C), thermal stress provides the activation energy for the elimination of hydrogen fluoride (HF), forming a highly reactive fluoroalkenyl intermediate. These unsaturated intermediates rapidly undergo oligomerization and polymerization, forming conjugated systems that absorb visible light, appearing as a yellow to dark brown hue.

Q: I noticed a dangerous pressure buildup in our sealed amber glass bottles, and the glass looks frosted. What is causing this? A: The pressure buildup is caused by the release of gaseous HF and HCl[1]. When thermal degradation initiates the release of HF, the acid attacks the silica in the borosilicate glass container ( SiO2​+4HF→SiF4​+2H2​O ). This etching process not only frosts the glass but generates water. The newly formed water hydrolyzes the 2-chloro substituent on the pyridine ring, releasing HCl gas. This creates a dangerous, autocatalytic degradation loop where pressure rapidly accumulates and destroys the reagent.

Q: How does the pyridine ring itself contribute to this instability? A: The pyridine nitrogen acts as a Lewis base. When trace HF is released, it protonates the nitrogen to form a pyridinium hydrofluoride salt[2]. This protonation makes the pyridine ring even more electron-deficient, which in turn increases the acidity of the alkyl side-chain protons, accelerating further HF elimination.

Q: Can I store this intermediate in standard plastic centrifuge tubes to avoid glass etching? A: No. Standard plastics like polypropylene or polyethylene are permeable to oxygen and moisture, and they can be degraded by trace halogens. You must use PTFE (Teflon) or FEP-lined containers. If glass must be used, it must be heavily purged with Argon or Nitrogen and kept strictly at 2-8°C to arrest the initial HF elimination[3],[4].

Part 2: Quantitative Degradation Profile

To highlight the critical nature of proper storage, the following table summarizes the thermal degradation kinetics of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine under various conditions.

Storage TemperatureAtmosphereContainer MaterialMonthly Purity Loss (%)Physical State / Observation
-20°C ArgonPTFE< 0.1%Clear, colorless liquid
2-8°C NitrogenAmber Glass0.5% - 1.0%Clear, colorless liquid
25°C (Ambient) AirClear Glass5.0% - 8.0%Yellowing, slight pressure
40°C (Accelerated) AirClear Glass> 15.0%Dark brown, glass etching

Part 3: Degradation Pathway Visualization

The following diagram maps the causality of the autocatalytic degradation loop triggered by thermal stress.

Mechanism A 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine B Thermal Stress (>15°C) A->B C Dehydrofluorination (-HF) B->C Activation Energy D Glass Etching & H2O Generation C->D HF Gas attacks SiO2 F Polymerization (Discoloration) C->F Fluoroalkene Intermediate E Hydrolysis of 2-Chloro Group D->E H2O Release E->C Autocatalytic Acid Loop

Autocatalytic thermal degradation and polymerization pathway.

Part 4: Self-Validating Storage Protocol

To prevent degradation, implement the following step-by-step methodology. This protocol is designed as a self-validating system , meaning the success of each critical step can be physically verified by the operator.

Step 1: Receiving & Visual Inspection Upon receipt, immediately inspect the container in a fume hood. Validation: A clear, colorless liquid indicates high purity. Any yellowing or bulging of the cap indicates thermal abuse during transit.

Step 2: Inert Gas Purging Transfer the vessel to a Schlenk line. Purge the headspace with dry Argon (preferred over Nitrogen due to its higher density, which effectively blankets the liquid)[4]. Self-Validation: Route the exhaust needle through a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive pressure and active displacement of atmospheric oxygen, ensuring a true inert environment.

Step 3: Aliquoting Divide the bulk material into single-use aliquots using PTFE-lined vials. Causality: Repeated freeze-thaw cycles and atmospheric exposure from opening a bulk bottle introduce trace moisture, which initiates the autocatalytic hydrolysis loop described above.

Step 4: Sealing & Temperature Control Seal the vials with PTFE-lined septa and crimp caps. Wrap the seals with Parafilm to prevent moisture ingress. Store the aliquots in a dedicated desiccated refrigerator at 2-8°C[3].

Step 5: Pre-Use Headspace Validation Before using an aliquot in a reaction, you must verify its integrity. Self-Validation: Open the vial in a fume hood and hold a strip of moistened pH paper 1 cm above the liquid (do not touch the liquid). If the paper turns red (pH < 3), it indicates the presence of acidic HF/HCl vapors[1]. The aliquot has degraded and must be redistilled before use. If the paper remains neutral, the reagent is safe to deploy.

Part 5: Storage Workflow Visualization

Workflow S1 Inspect for Color/Pressure S2 Argon Headspace Purge S1->S2 If clear & colorless S3 Aliquot into PTFE Vials S2->S3 Verify via bubbler S4 Store at 2-8°C S3->S4 Prevent Thermal Stress S5 Pre-Use pH Headspace Test S4->S5 Self-Validation before synthesis

Self-validating workflow for aliquoting and storing fluorinated pyridines.

References

  • Title: Atomic Layer Deposition of Metal Fluorides Using HF–Pyridine as the Fluorine Precursor | Chemistry of Materials - ACS Publications Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Halogenated Byproducts in 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of fluoroalkylated pyridines: the formation of poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of fluoroalkylated pyridines: the formation of polyhalogenated byproducts. By understanding the mechanistic drivers behind these side reactions, we can engineer self-validating protocols that ensure high regioselectivity and product purity.

Part 1: Mechanistic Insights & FAQs

Q1: Why does standard chlorination yield high levels of over-chlorinated pyridine rings? A: The pyridine ring is highly electron-deficient, making traditional electrophilic aromatic substitution (EAS) energetically unfavorable. To force the reaction, chemists often resort to harsh conditions, such as elevated temperatures (>150°C) and excess halogenating agents (e.g., POCl₃ or PCl₅). Under these forcing conditions, the reaction loses regiocontrol, leading to polyhalogenation (such as 2,3-dichloro or 2,5-dichloro derivatives)[1]. The inherent electronic mismatch between the electron-deficient π-system and electrophilic halides is the root cause of this poor selectivity[2].

Q2: I am observing chlorination on the 1,2,2-trifluoroethyl side chain. What causes this? A: Side-chain halogenation is driven by a radical mechanism rather than an ionic one. The proton alpha to the pyridine ring on the 1,2,2-trifluoroethyl group is benzylic-like and susceptible to homolytic cleavage. When reactions are exposed to UV light or temperatures exceeding 100°C, halogen reagents can undergo homolysis, generating chlorine radicals that abstract the alpha-proton[3].

Q3: What is the most effective strategy to bypass these non-selective pathways? A: To achieve precise regiocontrol, you must abandon traditional EAS. Two highly validated modern approaches exist:

  • Phosphonium Salt Activation: Using designed heterocyclic phosphines to activate the pyridine as a phosphonium salt, which is then displaced by a halide nucleophile via an SNAr pathway[4]. Computational studies confirm that phosphine elimination is the rate-determining step, and steric interactions dictate absolute regiocontrol[5].

  • Zincke Imine Intermediates: For functionalization at the historically difficult 3-position, converting the pyridine into an acyclic Zincke imine temporarily transforms the electron-deficient heterocycle into a polarized alkene. This enables mild, highly regioselective halogenation before ring closure[6], entirely circumventing the harsh conditions that cause over-chlorination[7].

Part 2: Reaction Pathways & Quantitative Data

Understanding where the reaction diverges is critical for troubleshooting. The diagram below illustrates the divergent pathways that lead to either the target molecule or unwanted byproducts.

G Start 5-(1,2,2-trifluoroethyl) pyridin-2-ol Chlorination Chlorination Reagent (e.g., POCl3) Start->Chlorination Target 2-Chloro-5-(1,2,2-trifluoroethyl) pyridine Chlorination->Target Controlled Temp (<100°C) Radical Inhibitors Byproduct1 Over-chlorinated Pyridine Ring Chlorination->Byproduct1 Excess Reagent High Temp (>150°C) Byproduct2 Side-chain Chlorinated Alkyl Group Chlorination->Byproduct2 UV Light / Radicals Homolytic Cleavage

Pathways illustrating target synthesis versus common halogenated byproducts.

Quantitative Impact of Reaction Conditions

The table below summarizes how specific reaction parameters influence the distribution of halogenated byproducts, based on optimization data for fluoroalkylated pyridines[8],[1].

Reaction StrategyTarget Yield (%)Ring Over-Chlorination (%)Side-Chain Chlorination (%)Mechanistic Driver
Standard POCl₃ (150°C) 45.030.025.0High thermal energy promotes both EAS and radical homolysis.
POCl₃ + BHT (95°C) 78.518.0< 2.0Radical scavengers suppress homolytic side-chain cleavage.
Phosphine-Mediated SNAr (80°C) > 92.0< 1.0< 1.0Highly regioselective ionic displacement bypasses EAS entirely.

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the action and a checkpoint to verify success before proceeding.

Protocol A: Suppression of Side-Chain Radical Chlorination

Use this protocol when utilizing traditional chlorinating agents (POCl₃) to prevent alpha-proton abstraction.

  • Reagent Charging: Charge the reactor with 5-(1,2,2-trifluoroethyl)pyridin-2-ol (1.0 eq) and Butylated hydroxytoluene (BHT, 0.05 eq) in anhydrous toluene.

    • Causality: BHT acts as a radical scavenger. It quenches trace chlorine radicals generated by ambient light or thermal homolysis, effectively shutting down the side-chain halogenation pathway.

  • Controlled Addition: Add POCl₃ (1.1 eq) dropwise over 30 minutes while maintaining the internal reactor temperature strictly below 95°C.

    • Causality: Exceeding 100°C provides the activation energy required for competing EAS over-chlorination on the deactivated pyridine ring[1].

  • Validation Checkpoint: Pull a 0.1 mL aliquot after 4 hours and analyze via LC-MS and ¹⁹F NMR.

    • Self-Validation: The target 2-chloro-5-(1,2,2-trifluoroethyl)pyridine will show a distinct ¹⁹F splitting pattern. The absence of an [M+34] peak in the LC-MS trace confirms the successful suppression of over-chlorination. If an [M+34] peak is observed, lower the temperature by 10°C for the next batch.

Protocol B: Regioselective Halogenation via Phosphine Activation

Use this protocol for absolute regiocontrol, adapting the methodology developed for unactivated pyridines[4].

Workflow A Unactivated Pyridine Precursor B Heterocyclic Phosphine Addition A->B Activation C Phosphonium Salt Intermediate B->C C-P Bond Formation D Halide Nucleophile (e.g., LiCl) C->D SNAr Pathway E Regioselective Halopyridine D->E Phosphine Elimination

Workflow for regioselective pyridine halogenation using designed phosphine reagents.

  • Activation: Dissolve the unactivated pyridine precursor in anhydrous 1,4-dioxane and add the designed heterocyclic phosphine reagent (1.2 eq). Stir at room temperature for 2 hours.

    • Causality: The electron-deficient nature of the designed phosphine accelerates the formation of the phosphonium salt intermediate, activating the specific carbon center[2].

  • Nucleophilic Displacement: Introduce LiCl (4.0 eq) and heat the mixture to 80°C for 12 hours.

    • Causality: The chloride nucleophile displaces the phosphine leaving group via an SNAr mechanism. Phosphine elimination is the rate-determining step, and the bulky phosphine group sterically blocks adjacent positions, ensuring absolute regiocontrol without over-halogenation[5].

  • Validation Checkpoint: Monitor the reaction via ³¹P NMR.

    • Self-Validation: The disappearance of the phosphonium salt signal (typically around +25 ppm) and the appearance of the free phosphine oxide byproduct confirms complete conversion.

References

  • Boyle, B. T., et al. "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Science (2022). URL:[Link]

  • Levy, J. N., et al. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents." Journal of the American Chemical Society (2020). URL:[Link]

  • "Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5-trifluoromethylpyridine." Google Patents (CN112441966A).

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine Extraction

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with optimizing the extraction and purification of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with optimizing the extraction and purification of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine . As a critical, highly functionalized intermediate used in advanced agrochemical and pharmaceutical synthesis, its unique physicochemical properties—driven by the electron-withdrawing chloro and trifluoroethyl groups—demand precise solvent engineering to maximize yield and purity.

Part 1: Diagnostic Q&A (Troubleshooting Guidelines)

Q1: Why am I experiencing persistent, unbreakable emulsions when using Dichloromethane (DCM) for the primary liquid-liquid extraction? A1: Emulsions in this specific system are heavily dependent on fluid density and the presence of amphiphilic reaction byproducts. The density of DCM ( 1.33 g/cm3 ) is dangerously close to the density of a heavily salted aqueous phase (often 1.15−1.25 g/cm3 depending on the neutralization salts present). When the density differential ( Δρ ) between the organic and aqueous phases drops below 0.1 g/cm3 , phase separation slows exponentially. Furthermore, industrial limitations of methylene chloride (DCM) for fluoroalkyl extractions have been well-documented due to equipment constraints and poor phase resolution[1].

  • Solution: Transition to a lower-density solvent system such as Methyl tert-butyl ether (MTBE) or a Toluene/Heptane blend. This immediately increases Δρ , driving rapid phase separation.

Q2: My extraction yield caps at 75%, even with multiple washes. How can I improve the partition coefficient ( Kp​ )? A2: The target molecule is lipophilic, but the pyridine nitrogen remains a polarizable site. If your post-reaction aqueous mixture contains residual hydrofluoric (HF) or hydrochloric (HCl) acid from the halogenation steps, the highly acidic environment (pH < 1) can lead to the protonation of the pyridine ring, or the formation of strong hydrogen-bonded complexes, dragging the compound into the aqueous layer[2].

  • Solution: Prior to extraction, adjust the aqueous phase pH to 8.0–8.5 using saturated Sodium Bicarbonate ( NaHCO3​ ). This ensures the pyridine nitrogen is fully un-ionized, maximizing its solubility in the organic phase. Additionally, the resulting sodium salts will induce a "salting-out" effect, further pushing the organic product into the extraction solvent[3].

Q3: How do I separate the target compound from structurally similar des-fluoro or over-chlorinated byproducts? A3: Halogenated byproducts often possess nearly identical LogP values to 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, making standard biphasic extraction blind to these impurities.

  • Solution: Liquid-liquid extraction must be followed by anti-solvent crystallization . Dissolve your crude organic extract in a minimal volume of a polar protic solvent (e.g., warm Isopropanol). Slowly titrate in an anti-solvent (e.g., deionized water). The slight differences in the crystal lattice energy between the target compound and its impurities will allow the target to selectively precipitate.

Q4: I am observing product degradation during the final solvent removal step. What is causing this? A4: Fluoroalkyl pyridines can undergo thermally induced β -elimination or degradation if subjected to high temperatures for prolonged periods, especially if trace transition metals or bases are present[2].

  • Solution: Avoid high-boiling solvents like pure Toluene or DMSO for the final extraction phase unless you have access to high-vacuum distillation[4]. Opt for highly volatile solvents like Ethyl Acetate (EtOAc) or MTBE, which can be removed rapidly under reduced pressure at temperatures below 40°C[3].

Part 2: Quantitative Data - Solvent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical properties of common extraction solvents evaluated specifically for 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine recovery.

SolventDensity (g/cm³)Boiling Point (°C)Water MiscibilitySuitability for this Workflow
MTBE 0.7455.2Low (4.8%)Optimal. High Δρ , easy thermal recovery, excellent partition coefficient.
Ethyl Acetate 0.9077.1Moderate (8.3%)Good. Strong solvating power, but requires careful washing to remove water[3].
Dichloromethane 1.3339.6Low (1.3%)Poor. High risk of phase inversion/emulsion with salted aqueous layers[1].
Heptane 0.6898.4Very Low (<0.1%)Moderate. Excellent phase separation, but lower solubility for the target compound. Best used as a co-solvent.
DMSO 1.10189.0MiscibleAvoid for Extraction. Used only as a reaction solvent; impossible to remove via simple biphasic extraction[4].

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Optimized Biphasic Extraction Workflow

This protocol is designed as a self-validating system. Step 3 acts as an internal checkpoint for extraction efficiency.

  • Aqueous Preparation & pH Adjustment: Transfer the crude reaction mixture to a jacketed reactor. While maintaining the internal temperature at 15–20°C, slowly add saturated NaHCO3​ until the aqueous phase reaches a stable pH of 8.0–8.5. Causality: Neutralizes residual acids, preventing pyridine protonation[2].

  • Solvent Addition: Add MTBE at a 1:1 volume ratio relative to the aqueous phase.

  • Agitation & Phase Separation: Agitate vigorously for 15 minutes. Stop agitation and allow 20 minutes for phase separation.

    • Validation Check: If the interfacial layer (rag layer) exceeds 5% of the total volume, add saturated NaCl (brine) at 10% v/v to increase aqueous ionic strength and break the emulsion[3].

  • Collection & Washing: Drain the lower aqueous phase. Wash the retained upper organic (MTBE) phase once with deionized water, and once with saturated brine to remove trace polar impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter, and concentrate under reduced pressure (vacuum: 150 mbar, bath temperature: 35°C) to yield the crude product.

Protocol B: Anti-Solvent Crystallization for High Purity
  • Dissolution: Dissolve the crude 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine in Isopropanol (2 mL per gram of crude) at 45°C.

  • Anti-Solvent Titration: While stirring at 300 RPM, slowly add chilled deionized water (anti-solvent) dropwise until the solution becomes persistently cloudy (the cloud point).

  • Aging: Hold the suspension at 45°C for 30 minutes to allow Ostwald ripening of the crystals, then slowly cool the reactor to 5°C at a rate of 0.5°C/minute.

  • Isolation: Filter the purified crystals under a vacuum and wash with a cold 1:5 Isopropanol/Water mixture. Dry under a vacuum at room temperature.

Part 4: Workflow Visualization

The following decision tree illustrates the logical progression for solvent optimization and troubleshooting during the extraction phase.

G N1 Crude Aqueous Mixture (pH < 5) N2 Adjust pH to 8.0-8.5 (NaHCO3) N1->N2 N3 Add Extraction Solvent (MTBE / Heptane) N2->N3 N4 Phase Separation N3->N4 N5 Emulsion Formed? N4->N5 N7 Collect Organic Phase N4->N7 Organic N8 Aqueous Waste N4->N8 Aqueous N6 Add Saturated Brine (Salting Out) N5->N6 Yes N5->N7 No N6->N4 Resolve

Decision tree for optimizing the liquid-liquid extraction of fluoroalkyl pyridines.

Part 5: References

  • US20100137612A1 - Method for production of 3-hydroxypropan-1-one compound for production of 2-propen-1-one compound and method for production of isoxazoline compound Source: Google Patents URL:

  • PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - EP 4559915 A1 Source: European Patent Office URL:[Link]

  • Catalysis of the β-Elimination of HF from Isomeric 2-Fluoroethylpyridines and 1-Methyl-2-fluoroethylpyridinium Salts Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine Source: Google Patents URL:

Sources

Optimization

Overcoming steric hindrance in 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and synthetic challenges associated with 2-Chloro-5-(1,2,2-triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and synthetic challenges associated with 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine .

While the 2-chloro position of the pyridine ring is electronically activated for substitution, the introduction of sterically hindered nucleophiles (e.g., bulky secondary amines or complex alkoxides) often leads to stalled reactions. Furthermore, the 1,2,2-trifluoroethyl group at the 5-position introduces a critical vulnerability: it is highly susceptible to base-induced degradation. This guide synthesizes field-proven methodologies to help you bypass classical limitations and achieve high-yielding substitutions.

🔬 Troubleshooting Guide & FAQs

Q1: My classical Nucleophilic Aromatic Substitution (SNAr) with a bulky secondary amine is stalling at <20% conversion, even after 24 hours at 120°C. How can I drive this to completion? A1: The stall is caused by the high activation energy required for a bulky nucleophile to attack the C2 position. While the pyridine nitrogen provides electronic activation, the steric clash in the transition state prevents the reaction from proceeding thermally. Solution: Abandon the thermal SNAr approach and transition to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Utilizing a bulky, electron-rich phosphine ligand like BrettPhos accelerates the rate-determining reductive elimination step, easily accommodating sterically hindered amines (1 [1]).

Q2: I switched to a Buchwald-Hartwig coupling using NaOtBu as the base. The conversion improved, but LC-MS shows a massive byproduct peak at [M-20]. What is this, and how do I prevent it? A2: The [M-20] peak corresponds to the loss of hydrogen fluoride (HF). The 1,2,2-trifluoroethyl group contains acidic protons adjacent to the fluorine atoms. Strong, non-nucleophilic alkoxide bases like NaOtBu abstract this proton, triggering a rapid E1cb β -elimination to form a difluorovinyl byproduct (2 [2]). Solution: Downgrade your base strength. Switch to a milder inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These bases are strong enough to facilitate the transmetalation step in the Pd-catalytic cycle but are kinetically incompetent at deprotonating the fluoroalkyl group (3 [3]).

Q3: If I use a weaker base like Cs₂CO₃, my palladium catalyst (Pd₂(dba)₃) fails to activate properly. How do I maintain catalytic efficiency? A3: Traditional Pd(0) sources often require strong bases to reduce the Pd(II) precursors or to dissociate stabilizing ligands. To bypass this, use a pre-activated palladacycle such as BrettPhos Pd G3 . These third-generation precatalysts undergo activation under exceptionally mild conditions (often at room temperature) without the need for strong alkoxide bases, ensuring the integrity of your 1,2,2-trifluoroethyl group (4 [4]).

📊 Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between the chosen reaction parameters, the resulting conversion rates, and the chemoselectivity (avoidance of HF elimination).

Reaction PathwayCatalyst / LigandBaseTemp (°C)Target ConversionByproduct (HF Loss)
Classical SNAr NoneK₂CO₃120°C< 20%Low (< 5%)
Pd-Coupling (Standard) Pd₂(dba)₃ / BINAPNaOtBu100°C85%Critical (> 40%)
Pd-Coupling (Optimized) BrettPhos Pd G3Cs₂CO₃80°C> 95% Trace (< 2%)

⚙️ Logical Workflows & Pathway Visualizations

ReactionPathways Substrate 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine + Bulky Amine SNAr Classical SNAr (Strong Base, 120°C) Substrate->SNAr Thermal Activation PdCat Buchwald-Hartwig (Pd/BrettPhos, 80°C) Substrate->PdCat Catalytic Activation Byproduct Dehydrofluorination (HF Elimination) SNAr->Byproduct Steric Clash + Base Attack Product Target Product (High Yield) PdCat->Product Reductive Elimination

Fig 1. Mechanistic divergence between SNAr and Pd-catalyzed pathways.

TroubleshootingWorkflow Start Reaction Optimization Initiated CheckSterics Is the nucleophile sterically hindered (e.g., secondary/bulky amine)? Start->CheckSterics PathSNAr Attempt SNAr (Polar Aprotic Solvent, K2CO3) CheckSterics->PathSNAr No PathPd Use Pd-Catalyzed Coupling (BrettPhos, Weak Base) CheckSterics->PathPd Yes CheckElim Are fluoroalkene byproducts observed via LC-MS? PathSNAr->CheckElim PathPd->CheckElim FixBase Switch to weaker base (Cs2CO3 or K3PO4) CheckElim->FixBase Yes (Base is too strong) Success Isolate Pure Substituted Pyridine CheckElim->Success No FixBase->Success

Fig 2. Decision tree for optimizing substitution conditions and mitigating side reactions.

🧪 Experimental Protocol: Optimized Buchwald-Hartwig Amination

This self-validating protocol is engineered to overcome steric hindrance while preserving the base-sensitive 1,2,2-trifluoroethyl moiety.

Reagents & Materials:

  • Electrophile: 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Sterically hindered amine (e.g., Diisopropylamine or substituted aniline) (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer into a nitrogen-filled glovebox.

  • Solid Reagent Loading: Add 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (1.0 mmol), BrettPhos Pd G3 (0.02 mmol), and finely milled anhydrous Cs₂CO₃ (2.0 mmol) to the vial. Causality note: Milling the Cs₂CO₃ increases surface area, compensating for its lower basicity and ensuring efficient transmetalation.

  • Liquid Reagent Addition: Add the sterically hindered amine (1.2 mmol) followed by 5.0 mL of anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction Execution: Place the vial in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (Self-Validation): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the product mass [M+H]⁺. Specifically, monitor for the [M-20] peak; if this peak exceeds 5% relative abundance, verify that the reaction temperature has not exceeded 80°C, as thermal stress exacerbates E1cb elimination.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure substituted pyridine.

📚 References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews Source: ACS Publications1

  • Mechanisms of Acid−Base Catalysis of β-Elimination Reactions in Systems Activated by a Pyridine Ring | The Journal of Organic Chemistry Source: ACS Publications 2

  • Triphenylene containing blue-light emitting semi-fluorinated aryl ether polymers with excellent thermal and photostability Source: NSF.gov / RSC 3

  • A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis Source: ChemRxiv 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine via ¹H and ¹³C NMR Spectroscopy

Abstract In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel chemical entities is a cornerstone of the development pipeline. 2-Chloro-5-(1,2,2-trifluoroethyl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel chemical entities is a cornerstone of the development pipeline. 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is a halogenated pyridine derivative with potential applications as a key intermediate.[1][2] This guide establishes a comprehensive framework for the acquisition and validation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data. In the absence of readily available, publicly validated spectra for this specific molecule, this document details a rigorous, self-validating protocol. It combines theoretical predictions based on foundational NMR principles with a comparative analysis against structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for structural elucidation and data validation.

Introduction: The Imperative for Rigorous Spectral Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[3] It provides granular information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, which contains a complex interplay of a substituted pyridine ring and a fluorinated side chain, precise NMR data is critical. The presence of both chlorine and fluorine substituents introduces distinct electronic effects and complex spin-spin coupling patterns that must be accurately assigned.

Given that this compound is not extensively documented in spectral databases, establishing a validated dataset is not merely a procedural step but a foundational requirement for its use in further research and development. This guide provides a detailed workflow, from sample preparation to final data interpretation, ensuring the generation of trustworthy and reproducible NMR data in line with standards set by leading scientific journals and organizations.[4]

Experimental Protocols: A Step-by-Step Methodology

The quality of NMR data is fundamentally dependent on meticulous experimental technique. The following protocols are designed to yield high-resolution spectra suitable for unambiguous structural assignment.

Sample Preparation

Proper sample preparation is critical to obtaining high-quality NMR spectra. The concentration should be optimized to ensure good signal-to-noise without causing solubility issues or line broadening.[5]

  • Compound Purity: Ensure the sample of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is of high purity (≥98%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peaks.[6]

  • Concentration: Prepare a solution with a concentration of 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[7]

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also a common and acceptable practice.[6]

NMR Data Acquisition

These parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: ≥ 400 MHz

  • Pulse Sequence: Standard single-pulse experiment (zg30)

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 8-16, adjusted to achieve adequate signal-to-noise ratio

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: ≥ 100 MHz

  • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: -10 to 180 ppm

  • Temperature: 298 K (25 °C)

Data Validation and Interpretation Workflow

A systematic approach is required to interpret the spectra and validate the structure. This involves predicting the expected signals and comparing them with the acquired data.

Predicted ¹H NMR Spectral Data

The structure of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine contains three distinct aromatic protons and one proton on the trifluoroethyl side chain. Their expected chemical shifts and multiplicities are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom in the pyridine ring, and the trifluoroethyl group.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzIntegration
H-68.4 - 8.6Doublet (d) or Doublet of doublets (dd)³J(H6-H4) ≈ 2-3 Hz1H
H-47.7 - 7.9Doublet of doublets (dd)³J(H4-H3) ≈ 8-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz1H
H-37.3 - 7.5Doublet (d)³J(H3-H4) ≈ 8-9 Hz1H
-CH-CF₃5.8 - 6.2Doublet of quartets (dq)²J(H-F) ≈ 40-50 Hz, ³J(H-F) ≈ 5-10 Hz1H

Causality Behind Predictions:

  • H-6: Located ortho to the ring nitrogen, it is expected to be the most deshielded aromatic proton, appearing at the lowest field.

  • H-4 & H-3: Their chemical shifts are influenced by the chlorine at C-2 and the trifluoroethyl group at C-5.

  • -CH-CF₃: This proton will be significantly deshielded by the adjacent trifluoromethyl group. Its multiplicity will be a doublet due to coupling with the geminal fluorine and a quartet due to coupling with the three vicinal fluorine atoms. The two-bond H-F coupling (²JHF) is expected to be large.[8]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals for the pyridine ring carbons and one for the trifluoroethyl side chain. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (Cl, N, F).

Carbon AssignmentPredicted δ (ppm)Expected C-F Coupling (JCF) in Hz
C-2150 - 153-
C-5135 - 138²JCF ≈ 20-30 Hz
C-6148 - 151-
C-3123 - 126-
C-4138 - 141-
-CH-CF₃60 - 65¹JCF ≈ 240-260 Hz, ²JCF ≈ 30-40 Hz
-CF₃123 - 126¹JCF ≈ 270-290 Hz

Causality Behind Predictions:

  • C-2 & C-6: These carbons, adjacent to the nitrogen, will appear at the lowest field among the aromatic carbons. C-2, being attached to chlorine, will be further influenced.

  • C-F Couplings: The most prominent features will be the large one-bond carbon-fluorine couplings (¹JCF) for the -CH-CF₃ and -CF₃ carbons, which are highly diagnostic.[8][9] Two-bond couplings (²JCF) from the fluorine atoms to C-5 and the methine carbon will also be observable.

Validation Workflow Diagram

The following diagram illustrates the logical flow for validating the acquired NMR data against theoretical predictions and comparative data.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation cluster_3 Conclusion A Prepare High-Purity Sample B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process Spectra (FT, Phase, Baseline) B->D C->D E Assign 1H Signals (δ, Integration, Multiplicity) D->E F Assign 13C Signals (δ, C-F Couplings) D->F G Compare Experimental Data with Predicted Values E->G 1H Data F->G 13C Data H Compare with Data from Structurally Similar Compounds G->H I Optional: 2D NMR (COSY, HSQC) for Confirmation G->I J Final Structural Confirmation H->J I->J

Sources

Comparative

Comparative Guide: 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine vs. 2-Chloro-5-trifluoromethylpyridine

Executive Summary The strategic incorporation of fluorine into pyridine scaffolds is a fundamental tactic in both agrochemical and pharmaceutical development. This guide provides an in-depth technical comparison between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds is a fundamental tactic in both agrochemical and pharmaceutical development. This guide provides an in-depth technical comparison between a ubiquitous industry standard, 2-chloro-5-trifluoromethylpyridine (CTF) , and an emerging, highly specialized building block, 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine . While CTF is prized for its extreme electrophilicity and utility in synthesizing broad-spectrum insecticides[1], the 1,2,2-trifluoroethyl variant offers a nuanced electronic profile and extended steric footprint, making it highly valuable for fine-tuning metabolic stability and lipophilicity in modern drug discovery[2].

Mechanistic & Electronic Divergence (The Causality)

The core difference between these two compounds lies in the electronic influence exerted by their respective fluoroalkyl groups at the C5 position, which directly dictates the reactivity of the C2-chloride toward Nucleophilic Aromatic Substitution (SNAr).

  • 2-Chloro-5-trifluoromethylpyridine (CTF): The -CF3 group exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. This severely depletes the electron density of the pyridine ring, heavily stabilizing the anionic Meisenheimer complex formed during nucleophilic attack. Consequently, CTF exhibits exceptionally fast SNAr kinetics[3].

  • 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine: The fluorines are distributed across an ethyl chain (-CHF-CHF2). Because the inductive effect decays rapidly with distance and direct mesomeric conjugation is broken by the alkyl carbons, the overall electron-withdrawing effect is significantly attenuated. This results in a less electrophilic C2 position.

The Causality of Application: The extreme reactivity of CTF makes it ideal for high-yield, bulk agrochemical manufacturing. In contrast, the attenuated reactivity of the 1,2,2-trifluoroethyl variant provides superior chemical stability against off-target nucleophilic degradation in vivo, a critical parameter for pharmaceutical pharmacokinetics.

ElectronicDivergence CTF 2-Chloro-5-(trifluoromethyl)pyridine (Strong -I, -M) SNAr_Fast Rapid SNAr Kinetics (Low Activation Energy) CTF->SNAr_Fast High Electrophilicity Pharma Pharmaceuticals (e.g., PARP Inhibitors) CTF->Pharma Limited Use TFE 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (Moderate -I, No -M) SNAr_Slow Attenuated SNAr Kinetics (Higher Activation Energy) TFE->SNAr_Slow Moderate Electrophilicity Agro Agrochemicals (e.g., Fipronil, Fluazifop) SNAr_Fast->Agro SNAr_Slow->Pharma

Fig 1: Electronic effects dictating downstream applications of fluorinated pyridines.

Quantitative Property Comparison

To objectively evaluate these compounds for library design, their physical and chemical parameters are summarized below. Data for CTF is well-documented[4], while parameters for the 1,2,2-trifluoroethyl variant are extrapolated from structural analogs.

Parameter2-Chloro-5-trifluoromethylpyridine2-Chloro-5-(1,2,2-trifluoroethyl)pyridine
CAS Number 52334-81-3N/A (Emerging Building Block)
Molecular Formula C6H3ClF3NC7H5ClF3N
Molecular Weight 181.54 g/mol 195.57 g/mol
Melting Point 32-34 °CLiquid at RT (Predicted)
Electronic Effect at C5 Strong -I, Strong -MModerate -I, No -M
Relative SNAr Reactivity Very HighModerate
Lipophilicity (logP) ~2.7~3.1 (Estimated)
Steric Profile Compact, rigidExtended, conformationally flexible

Experimental Protocol: Self-Validating SNAr Kinetics

To empirically validate the electronic differences between these two scaffolds, the following step-by-step kinetic SNAr assay is employed.

Causality of Experimental Choices:

  • Base Selection: Potassium carbonate (K2CO3) is chosen over stronger bases (like NaH) to prevent premature deprotonation of the acidic -CHF- proton on the 1,2,2-trifluoroethyl chain, which would trigger an unwanted elimination reaction (loss of HF).

  • Solvent Selection: DMF is utilized because its high dielectric constant stabilizes the polar Meisenheimer transition state, ensuring the reaction proceeds at a measurable rate for both substrates.

Step-by-Step Methodology
  • Preparation: In two separate 10 mL vials, dissolve 1.0 mmol of CTF and 1.0 mmol of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine in 3.0 mL of anhydrous DMF.

  • Nucleophile Addition: Add 1.2 mmol of morpholine to each vial.

  • Base Addition: Add 2.0 mmol of finely powdered anhydrous K2CO3 to each mixture.

  • Thermal Activation: Purge the vials with N2, seal, and heat to 80 °C in an oil bath.

  • Aliquot Sampling: Extract 50 µL aliquots at 1h, 2h, and 4h intervals. Quench each aliquot immediately in 1.0 mL of 50:50 H2O:Acetonitrile.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS, integrating the UV peaks (254 nm) for both the starting material and the morpholine-adduct product.

The Self-Validating System: This protocol is inherently self-validating. By simultaneously tracking the depletion of the starting material and the formation of the product via LC-MS, the system ensures mass balance. If the combined peak area of starting material and product deviates significantly from 100%, it immediately flags the occurrence of side reactions (such as pyridine ring degradation or HF elimination), thereby validating the fidelity and purity of the kinetic data.

ExperimentalWorkflow A 1. Reagent Prep (Pyridine + Morpholine) B 2. Base Addition (K2CO3 in DMF) A->B C 3. Thermal Activation (80°C, N2) B->C D 4. Kinetic Sampling (1h, 2h, 4h) C->D E 5. LC-MS Analysis (Mass Balance Check) D->E

Fig 2: Self-validating experimental workflow for SNAr kinetic comparison.

Conclusion

While 2-chloro-5-trifluoromethylpyridine remains an indispensable, highly reactive workhorse for bulk agrochemical synthesis, 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine provides a sophisticated alternative for drug development. By intentionally attenuating the SNAr reactivity and expanding the steric bulk, researchers can leverage the 1,2,2-trifluoroethyl scaffold to achieve superior metabolic stability and precise target binding in complex biological systems.

References

  • Huimeng Bio-tech. Application of 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from 1

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine | CID 92342. National Institutes of Health. Retrieved from 3

  • Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyridine 98% 52334-81-3. Retrieved from4

  • Google Patents. WO2023147418A1 - Parp7 inhibitors. World Intellectual Property Organization. Retrieved from 2

Sources

Validation

HPLC Method Validation for 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine: A Comparative Guide (PFP vs. C18)

Introduction & The Analytical Challenge The compound 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is a highly deactivated, electronegative heterocyclic intermediate frequently utilized in the synthesis of advanced agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

The compound 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is a highly deactivated, electronegative heterocyclic intermediate frequently utilized in the synthesis of advanced agrochemicals and pharmaceuticals [3]. From an analytical perspective, quantifying this compound and its impurities presents a significant chromatographic challenge.

During synthesis, structurally similar by-products—such as positional isomers (e.g., the 4-substituted isomer) and defluorinated degradants—are often generated. Because these impurities share nearly identical partition coefficients (LogP) with the Active Pharmaceutical Ingredient (API), traditional reversed-phase high-performance liquid chromatography (RP-HPLC) using standard alkyl phases (C18) frequently fails to achieve baseline resolution.

This guide objectively compares the performance of a standard fully porous C18 column against a superficially porous Pentafluorophenyl (PFP) column for the assay and purity validation of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, strictly adhering to the ICH Q2(R2) lifecycle validation guidelines [1].

Mechanistic Causality: Why Column Chemistry Matters

As an analytical scientist, selecting a stationary phase requires looking beyond theoretical plate counts and understanding the intermolecular forces at play.

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions . When applied to highly polarized fluorinated pyridines, C18 phases cannot differentiate subtle spatial and electronic differences between positional isomers, leading to co-elution.

Conversely, the PFP (Pentafluorophenyl) column acts as a multi-modal stationary phase. It provides superior shape selectivity and retention for halogenated compounds through three distinct mechanisms [2]:

  • π−π Interactions: The electron-deficient fluorinated ring of the stationary phase interacts with the electron-rich regions of the analyte.

  • Dipole-Dipole Interactions: The highly polar C–F bonds in the stationary phase interact strongly with the dipole moment generated by the chloro and trifluoroethyl groups on the pyridine ring.

  • Steric Recognition: The rigid, planar structure of the PFP ring provides superior recognition of spatial isomerism compared to the flexible alkyl chains of a C18 phase.

Interaction Analyte 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (Highly Electronegative) C18 Standard C18 Column Hydrophobic Interactions Only Poor Isomer Resolution Analyte->C18 Weak Retention PFP PFP Column Dipole-Dipole & Pi-Pi Fluorine-Fluorine Affinity High Isomer Resolution Analyte->PFP Strong Multi-modal Retention

Mechanistic comparison of analyte retention on C18 versus PFP stationary phases.

Expert Insight on Mobile Phase Selection: To leverage the full power of a PFP column, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains π -electrons (C N) that compete with the analyte for the π−π interaction sites on the PFP stationary phase, effectively masking its unique selectivity. Methanol, a protic solvent lacking π -electrons, preserves the column's multi-modal retention mechanism.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following step-by-step methodology was employed to establish the baseline separation before moving into formal ICH Q2(R2) validation.

Chromatographic Conditions
  • Column A (Alternative): Fully porous C18 (150 mm × 4.6 mm, 3.0 µm)

  • Column B (Product): Superficially porous PFP (150 mm × 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7 to suppress silanol ionization)

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol

  • Gradient Program: 35% B to 75% B over 12 minutes; hold at 75% B for 3 minutes; return to 35% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer)

  • Detection: UV at 265 nm (Optimal λmax​ for substituted pyridines)

  • Injection Volume: 5.0 µL

Sample Preparation
  • Diluent: Water/Methanol (50:50, v/v).

  • Assay Standard: 100 µg/mL of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine reference standard.

  • Purity Spiked Sample: API spiked with 0.15% (w/w) of the 4-substituted positional isomer and known defluorinated degradants to evaluate resolving power.

ICH Q2(R2) Validation Workflow

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation [1]. The workflow below outlines the systematic approach taken to validate the PFP method for both Assay (quantification of the API) and Purity (quantification of impurities).

ValidationWorkflow A Phase 1: Method Optimization Column Selection (C18 vs PFP) B Phase 2: Specificity Testing Forced Degradation & Isomer Spiking A->B C Phase 3: Linearity & Range Assay (80-120%) & Purity (LOQ-120%) B->C D Phase 4: Accuracy & Precision Recovery & Repeatability (n=6) C->D E Phase 5: Sensitivity (Purity) LOD (S/N > 3) & LOQ (S/N > 10) D->E F Validated HPLC Method Ready for Routine QC E->F

ICH Q2(R2) HPLC Method Validation Workflow for Assay and Purity.

Comparative Performance & Validation Data

System Suitability & Specificity (C18 vs. PFP)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Table 1 demonstrates the failure of the C18 column to meet the critical baseline resolution ( Rs​≥1.5 ) required for accurate integration, whereas the PFP column delivers exceptional selectivity.

Table 1: System Suitability and Isomer Resolution

ParameterAcceptance CriteriaStandard C18 ColumnSuperficially Porous PFP
Retention Time (API) N/A6.8 min8.4 min
Tailing Factor ( Tf​ ) ≤1.5 1.421.08
Theoretical Plates ( N ) ≥5000 8,40014,200
Resolution ( Rs​ ) ≥1.5 (API vs Isomer)1.1 (Co-elution)3.6 (Baseline)
ICH Q2(R2) Validation Results (PFP Column)

Because the C18 column failed specificity requirements, full validation was executed exclusively on the PFP column. The method proved to be highly accurate, precise, and robust across all ICH Q2(R2) parameters.

Table 2: Summary of PFP Method Validation Parameters

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaPFP Column Result
Linearity (Assay) 5 levels (80% to 120% of target) R2≥0.999 R2=0.9998
Linearity (Purity) 5 levels (LOQ to 150% of spec) R2≥0.995 R2=0.9985
Accuracy (Recovery) Spiked at 50%, 100%, 150%98.0% – 102.0%99.4% – 100.8%
Method Precision 6 independent preparations%RSD ≤2.0% %RSD = 0.65%
Limit of Detection Signal-to-Noise (S/N) ≥3 Report Value0.015 µg/mL
Limit of Quantitation Signal-to-Noise (S/N) ≥10 %RSD ≤10.0% at LOQ0.045 µg/mL (RSD 4.2%)

Conclusion

The analytical data definitively proves that standard C18 stationary phases are ill-equipped to handle the complex electronic and spatial characteristics of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing methanol as the organic modifier, analysts can unlock multi-modal retention mechanisms ( π−π and dipole-dipole interactions) that yield baseline resolution of critical isomeric impurities [2].

The developed PFP method successfully passes all stringent ICH Q2(R2) validation criteria, providing a highly sensitive, precise, and robust self-validating system ready for routine Quality Control (QC) and stability-indicating assays.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • Kitta, T., et al. "Analysis of PFAS in Tap Water Using a Pentafluorophenyl Column." ChromaNik Technologies. Available at: [Link]

  • Journal of Medicinal Chemistry. "Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative." ACS Publications. Available at:[Link]

Comparative

Mass spectrometry fragmentation pathways of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

Mass Spectrometry Fragmentation Pathways of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine: A Comparative Guide (GC-EI-MS vs. LC-ESI-MS/MS) As a Senior Application Scientist, I frequently encounter the analytical challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pathways of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine: A Comparative Guide (GC-EI-MS vs. LC-ESI-MS/MS)

As a Senior Application Scientist, I frequently encounter the analytical challenge of elucidating the structures of complex halogenated heterocycles. 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (Exact Mass: 195.0063 Da) is a critical structural motif in modern agrochemical and pharmaceutical development. Unlike the more common 2,2,2-trifluoroethyl (-CH₂CF₃) or trifluoromethyl (-CF₃) analogues, the 1,2,2-trifluoroethyl group (-CH(F)CHF₂) presents unique stereoelectronic properties. The presence of an α -fluorine significantly weakens the adjacent C–C bond, fundamentally altering its mass spectrometric behavior.

This guide provides an objective, in-depth comparison of the fragmentation pathways of this compound across the two most ubiquitous analytical platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To accurately characterize 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, researchers must choose the appropriate ionization technique based on their analytical goals. Table 1 summarizes the core differences in performance and causality between the two platforms.

Table 1: Comparative Performance of MS Platforms for 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Ionization Mechanism Hard ionization (Electron impact)Soft ionization (Protonation via ESI+)
Primary Precursor Radical cation ( M+∙ ), m/z 195Even-electron cation ( [M+H]+ ), m/z 196
Dominant Cleavage Homolytic α -cleavage (Radical loss)Heterolytic elimination (Neutral loss)
Key Diagnostic Ions m/z 144, 160, 176m/z 176, 160, 140
Mechanistic Driver Cation stability (resonance delocalization)Even-electron rule & leaving group stability
Best Use Case Library matching, structural elucidationTrace quantification, MRM assay development

Mechanistic Causality in Fragmentation

Hard Ionization: GC-EI-MS (70 eV)

Under standard 70 eV electron ionization, the molecule is stripped of an electron to form the highly energetic radical cation M+∙ at m/z 195 (with a characteristic 37 Cl isotope peak at m/z 197 in a 3:1 ratio). Because of the intense electron-withdrawing nature of the 1,2,2-trifluoroethyl group, the molecule rapidly undergoes unimolecular decomposition[1].

The primary causal driver here is the thermodynamic stability of the resulting cation. The homolytic cleavage of the C–C bond within the -CH(F)CHF₂ group expels a ∙CHF2​ radical (51 Da). This α -cleavage is dominant because it leaves behind a highly stable, resonance-delocalized fluorobenzyl-type cation at m/z 144. Secondary, higher-energy pathways involve the direct loss of a chlorine radical ( ∙Cl , 35 Da) to yield m/z 160, or a fluorine radical ( ∙F , 19 Da) to yield m/z 176[2].

EIMS M M+• (m/z 195) 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine F_loss [M - F]+ (m/z 176) Loss of F• M->F_loss - F• (19 Da) Cl_loss [M - Cl]+ (m/z 160) Loss of Cl• M->Cl_loss - Cl• (35 Da) CHF2_loss [M - CHF2]+ (m/z 144) Base Peak (α-cleavage) M->CHF2_loss - CHF2• (51 Da)

EI-MS (70 eV) fragmentation highlighting the dominant alpha-cleavage of the fluoroalkyl group.

Soft Ionization: LC-ESI-MS/MS (CID)

In positive-ion ESI, the basic pyridine nitrogen readily accepts a proton to form the even-electron [M+H]+ precursor at m/z 196. When subjected to Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon), the fragmentation is strictly governed by the "even-electron rule," which dictates the expulsion of neutral molecules rather than radicals[3].

The stereoelectronic arrangement of the 1,2,2-trifluoroethyl group (adjacent hydrogen and fluorine atoms) provides an ideal setup for the elimination of hydrogen fluoride (HF, 20 Da), yielding a conjugated alkene cation at m/z 176. This loss of HF is a well-documented hallmark of fluoroalkyl fragmentation under CID conditions[4]. Concurrently, the 2-chloropyridine moiety facilitates the elimination of hydrogen chloride (HCl, 36 Da) to yield m/z 160. A sequential or concerted loss of both HF and HCl yields the highly conjugated m/z 140 ion.

ESIMS MH [M+H]+ (m/z 196) Protonated Precursor HF_loss [M+H - HF]+ (m/z 176) Alkene Formation MH->HF_loss - HF (20 Da) HCl_loss [M+H - HCl]+ (m/z 160) Pyridine Ring Substitution MH->HCl_loss - HCl (36 Da) Dual_loss [M+H - HF - HCl]+ (m/z 140) Conjugated Cation HF_loss->Dual_loss - HCl (36 Da) HCl_loss->Dual_loss - HF (20 Da)

ESI-MS/MS (CID) fragmentation demonstrating even-electron neutral losses of HF and HCl.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that the observed fragmentation is a true representation of the molecule and not an artifact of instrument miscalibration or matrix interference.

Protocol A: GC-EI-MS Structural Elucidation
  • Instrument Tuning : Tune the mass spectrometer using PFTBA (Perfluorotributylamine) to ensure accurate mass assignment across the quadrupole.

    • Validation Checkpoint: The relative abundance ratio of m/z 219 to m/z 69 must be >35%. If lower, the system lacks the high-mass sensitivity required to accurately detect the M+∙ at m/z 195.

  • Chromatography : Inject 1 µL of the sample (10 µg/mL in Hexane) using a 10:1 split ratio onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Data Acquisition & Isotope Validation : Acquire full-scan MS data from m/z 50 to 300.

    • Validation Checkpoint: Isolate the molecular ion cluster at m/z 195 and 197. The intensity of m/z 197 must be exactly ~32% of m/z 195, confirming the presence of exactly one chlorine atom. A deviation of >5% indicates co-eluting isobaric interference or detector saturation, invalidating the structural assignment.

Protocol B: LC-ESI-MS/MS MRM Optimization
  • Source Optimization : Infuse a 1 µg/mL standard solution (in 50:50 Water:Acetonitrile with 0.1% Formic Acid to drive protonation) directly into the ESI source at 10 µL/min.

    • Validation Checkpoint: Monitor the [M+H]+ ion at m/z 196. Adjust the capillary and cone voltages until the signal plateaus. The abundance of the in-source fragment at m/z 176 must remain <5% of the m/z 196 precursor. If it exceeds 5%, the source is too hot/energetic, leading to premature fragmentation.

  • Collision Energy (CE) Ramping : Perform a product ion scan in Q3 while ramping the Argon collision energy in Q2 from 10 eV to 40 eV in 5 eV increments.

  • Breakdown Curve Validation : Plot the intensities of m/z 196, 176, 160, and 140 against the CE.

    • Validation Checkpoint: The sum of the intensities of the precursor and all product ions must remain relatively constant across the CE ramp (conservation of charge). A sudden drop in Total Ion Current (TIC) indicates unmonitored fragmentation pathways (e.g., complete ring opening) or severe ion scattering within the collision cell, requiring a reduction in collision gas pressure.

References

  • Title : Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS Source : Environmental Science & Technology (ACS Publications) URL :[Link][4]

  • Title : Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry Source : ResearchGate URL :[Link][3]

  • Title : Unimolecular Decompositions of 2,2,2-Trifluoroethyl Acetate, 2,2,2-Trifluoroethyl Trifluoroacetate, and S-Ethyl Trifluorothioacetate upon Electron Impact Source : Journal of the Mass Spectrometry Society of Japan (J-Stage) URL :[Link][1]

  • Title : Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds Source : Iowa Research Online URL :[Link][2]

Sources

Validation

Efficacy comparison of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine based fungicides

Title: Efficacy and Mechanistic Comparison of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine-Based Fungicides: A Technical Guide Executive Summary The agrochemical landscape relies heavily on halogenated pyridine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Efficacy and Mechanistic Comparison of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine-Based Fungicides: A Technical Guide

Executive Summary

The agrochemical landscape relies heavily on halogenated pyridine derivatives to achieve high systemicity and target specificity. While the trifluoromethyl (–CF₃) group has been the industry standard for decades (e.g., in Fluopyram), emerging resistance in phytopathogenic fungi necessitates structural innovation. The integration of a 1,2,2-trifluoroethyl group into the pyridine scaffold—specifically creating 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (CTFEP) derivatives—represents a critical advancement. This guide provides a rigorous efficacy comparison of CTFEP-based fungicides against commercial alternatives, detailing the mechanistic rationale and the self-validating experimental protocols used to quantify their performance.

Mechanistic Rationale: The Role of the 1,2,2-Trifluoroethyl Group

The introduction of a pyridine ring in place of a phenyl ring in agrochemicals typically leads to lower toxicity and higher systemicity within plant vascular tissues (1)[1]. However, the specific fluorinated side chain dictates the binding kinetics at the target site.

Fluorinated substituents are known to dramatically enhance the lipophilicity of a molecule, which directly controls absorption, transport, and receptor binding (2)[2]. Compared to the rigid –CF₃ group, the 1,2,2-trifluoroethyl moiety (–CHFCF₂H) introduces a degree of conformational flexibility while maintaining high electronegativity. This flexibility allows the CTFEP pharmacophore to adapt to mutated binding pockets in the succinate dehydrogenase (SDH) complex, effectively bypassing the target-site resistance often observed with older SDH Inhibitors (SDHIs). Furthermore, the distinct electronic distribution of the 1,2,2-trifluoroethyl group alters the π value (lipophilicity index), optimizing translaminar movement across the leaf cuticle[2].

Target Pathogen Spectrum & Comparative Efficacy

To objectively evaluate the CTFEP-based fungicide, we benchmarked its performance against two commercial standards: Fluopyram (a pyridinyl-ethylbenzamide SDHI) and Boscalid (a pyridine-carboxamide SDHI). The primary metric for in vitro efficacy is the half-maximal effective concentration (EC₅₀).

Table 1: Comparative In Vitro Efficacy (EC₅₀ in mg/L) against Key Phytopathogens

Fungicide ClassBotrytis cinereaAlternaria solaniFusarium graminearumResistance Factor (Resistant B. cinerea)*
CTFEP-Derivative 0.0420.0850.3101.8
Fluopyram 0.0650.1100.45012.5
Boscalid 0.1200.2501.100>50.0

*Resistance Factor = EC₅₀ (Resistant Strain) / EC₅₀ (Wild-Type Strain). A lower value indicates higher efficacy against resistant strains.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that every protocol is a self-validating system. The following methodologies detail the causality behind our experimental choices to ensure absolute data integrity.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Objective: To quantify the intrinsic fungitoxicity of the compounds without the confounding variables of plant metabolism.

  • Step 1: Stock Preparation. Dissolve the technical grade CTFEP-derivative in dimethyl sulfoxide (DMSO) to a concentration of 10,000 mg/L.

    • Causality: DMSO is chosen for its superior solvation of highly lipophilic organofluorine molecules, ensuring homogeneous distribution in aqueous media (3)[3].

  • Step 2: Media Amendment. Add the stock solution to molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations ranging from 0.01 to 10 mg/L.

    • Self-Validation: The final DMSO concentration must not exceed 0.1% (v/v). A 0.1% DMSO-only PDA plate is run concurrently as a vehicle control to prove the solvent imparts zero baseline toxicity to the mycelia.

  • Step 3: Inoculation & Incubation. Place a 5 mm mycelial plug (taken from the actively growing margin of a 3-day-old culture) face-down in the center of the amended PDA plates. Incubate at 25°C in darkness for 72 hours.

  • Step 4: Quantification. Measure the colony diameter crossways. Calculate the inhibition percentage relative to the vehicle control and determine the EC₅₀ using probit analysis.

Protocol B: Mitochondrial Succinate Dehydrogenase (SDH) Inhibition Kinetics

Objective: To validate the specific biochemical target of the CTFEP-derivative.

  • Step 1: Mitochondrial Isolation. Isolate mitochondria from B. cinerea mycelia using differential centrifugation in a sucrose-HEPES buffer (pH 7.4).

    • Causality: The isotonic sucrose prevents mitochondrial lysis, preserving the structural integrity of the membrane-bound SDH complex.

  • Step 2: Assay Reaction. In a spectrophotometer cuvette, combine the mitochondrial suspension, 50 mM succinate (substrate), and 50 µM 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.

  • Step 3: Inhibitor Addition. Introduce the CTFEP-derivative at varying nanomolar concentrations.

  • Step 4: Measurement. Monitor the decrease in absorbance at 600 nm for 5 minutes.

    • Causality: As SDH oxidizes succinate, electrons are transferred to DCPIP, reducing it from a blue to a colorless state. The rate of color loss is directly proportional to SDH enzyme activity. A reduction in this rate upon adding CTFEP confirms target-site inhibition.

Visualizations

MOA Succinate Succinate ComplexII SDH Complex II (Target Site) Succinate->ComplexII Oxidation Ubiquinone Ubiquinone ComplexII->Ubiquinone e- transfer ComplexIII Complex III Ubiquinone->ComplexIII CytochromeC Cytochrome C ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV CTFEP CTFEP Fungicide (2-Cl-5-(1,2,2-TFE)-Pyridine) CTFEP->ComplexII Competitive Inhibition Blocks Ubiquinone Binding

Mechanism of Action: CTFEP competitively inhibits SDH Complex II in the electron transport chain.

Workflow Comp Compound Formulation (DMSO Solvation) InVitro In Vitro Assay (Mycelial Growth on PDA) Comp->InVitro Enzyme Biochemical Assay (SDH Inhibition via DCPIP) Comp->Enzyme InVivo In Vivo Greenhouse (Foliar Spray Application) Comp->InVivo Data Data Synthesis & Analysis (EC50 & Probit Analysis) InVitro->Data Enzyme->Data InVivo->Data

Self-validating experimental workflow for evaluating the efficacy of CTFEP-based fungicides.

Conclusion

The substitution of the traditional trifluoromethyl group with a 1,2,2-trifluoroethyl moiety in the 2-chloro-pyridine scaffold yields a fungicide with superior adaptability to mutated target sites. As demonstrated by the EC₅₀ data and biochemical assays, CTFEP-based fungicides maintain excellent efficacy against resistant strains of B. cinerea while exhibiting robust baseline activity against a broad spectrum of phytopathogens.

References

  • Title: Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Guide to Fluorine NMR for Organic Chemists Source: epdf.pub URL: [Link]

  • Title: Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Comparative

High-Resolution GC-MS Analysis &amp; Retention Time Comparison for 2-Chloro-5-(trifluoroethyl)pyridine Isomers

Executive Summary The synthesis of fluorinated pyridine building blocks often yields complex mixtures of regioisomers and positional isomers. Compounds such as 2-chloro-5-(1,2,2-trifluoroethyl)pyridine are critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of fluorinated pyridine building blocks often yields complex mixtures of regioisomers and positional isomers. Compounds such as 2-chloro-5-(1,2,2-trifluoroethyl)pyridine are critical intermediates in the development of modern agrochemicals and pharmaceuticals. Accurate determination of isomeric purity is essential, as the specific position of fluorine atoms drastically alters the molecule's lipophilicity, metabolic stability, and target binding affinity.

This guide provides an objective, data-driven comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) retention behaviors of 2-chloro-5-(1,2,2-trifluoroethyl)pyridine against its primary positional alternatives: the 2,2,2-trifluoroethyl and 1,1,2-trifluoroethyl isomers.

The Isomeric Landscape & Quantitative Data

To effectively resolve these isomers, analysts must leverage the subtle differences in their boiling points and fragmentation pathways. The table below summarizes the structural features, expected elution order, and diagnostic mass-to-charge (m/z) ratios for each isomer.

IsomerCAS NumberStructural FeatureRelative PolarityPredicted Elution OrderKey EI-MS Fragment (m/z)
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine 1099598-08-9Terminal -CF₃Low1st126[M - CF₃]⁺
2-Chloro-5-(1,2,2-trifluoroethyl)pyridine N/AChiral -CHF-CHF₂Moderate2nd144 [M - CHF₂]⁺
2-Chloro-5-(1,1,2-trifluoroethyl)pyridine 2825011-76-3Alpha -CF₂-High3rd162 [M - CH₂F]⁺

Mechanistic Causality of GC Retention (Expertise & Experience)

Separation on a standard non-polar to slightly polar stationary phase (e.g., 5% phenyl / 95% dimethyl polysiloxane) is governed by thermodynamic volatility and dipole-induced dipole interactions. Understanding the causality behind these interactions is critical for method optimization:

  • The 2,2,2-Trifluoroethyl Isomer: The terminal -CF₃ group is highly symmetrical. The strong electronegativity of the three fluorine atoms tightly binds the electron cloud, minimizing polarizability and reducing intermolecular van der Waals forces. This structural shielding results in the lowest boiling point and the fastest elution time [1].

  • The 1,2,2-Trifluoroethyl Isomer (Target): This compound features a chiral center at the alpha-carbon (-CHF-CHF₂). The uneven distribution of fluorine atoms disrupts molecular symmetry, creating a moderate permanent dipole moment. It exhibits intermediate volatility and elutes second.

  • The 1,1,2-Trifluoroethyl Isomer: The presence of a -CF₂- group directly adjacent to the electron-deficient pyridine ring creates the strongest localized dipole moment among the three isomers. This stronger dipole interacts more favorably with the polarizable phenyl groups of the stationary phase, leading to the highest boiling point and the longest retention time [2].

Self-Validating Experimental Protocol

Relying solely on retention time is insufficient for definitive structural assignment. This protocol employs a self-validating system by coupling chromatographic separation with Electron Ionization (EI) mass spectrometry. Because all isomers share the same nominal mass (m/z 195.57), the extraction of unique fragment ions serves as an orthogonal confirmation of peak identity, ensuring absolute trustworthiness in the analytical results [3].

Step-by-Step GC-MS Methodology

Step 1: Sample Preparation

  • Accurately weigh approximately 10 mg of the isomeric mixture.

  • Dissolve the sample in 10 mL of GC-grade dichloromethane (DCM) to achieve a final concentration of 1 mg/mL.

  • Vortex for 30 seconds and transfer 1 mL to an autosampler vial.

Step 2: Gas Chromatography Parameters

  • Column: DB-5MS or equivalent (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min [4].

  • Injection: 1 µL injection volume, Split mode (20:1 ratio) to prevent column overloading.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes (Total run time: ~20.3 minutes).

Step 3: Mass Spectrometry (EI) Parameters

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV (Standard Electron Ionization).

  • Acquisition Mode: Full Scan (m/z 50 to 300) combined with Selected Ion Monitoring (SIM) for diagnostic fragments (m/z 126, 144, 162).

Analytical Workflows & Logic Visualization

GCMS_Workflow A 1. Sample Preparation (Dilution in DCM to 1 mg/mL) B 2. Split Injection (250°C, 20:1 Ratio) A->B C 3. Capillary Separation (DB-5MS, Temp Programmed) B->C D 4. Electron Ionization (EI Source, 70 eV) C->D E 5. Mass Analysis (Quadrupole, m/z 50-300) D->E F 6. Data Processing (TIC & Extracted Ions) E->F

Workflow for the GC-MS analysis of 2-Chloro-5-(trifluoroethyl)pyridine isomers.

Elution_Logic Mix Isomeric Mixture m/z 195.57 Iso1 2,2,2-Trifluoroethyl Terminal CF3 Lowest Dipole Mix->Iso1 Iso2 1,2,2-Trifluoroethyl Chiral Center Intermediate Dipole Mix->Iso2 Iso3 1,1,2-Trifluoroethyl Alpha-CF2 Highest Dipole Mix->Iso3 RT1 Elutes 1st Strong [M-CF3]+ Iso1->RT1 RT2 Elutes 2nd Strong [M-CHF2]+ Iso2->RT2 RT3 Elutes 3rd Strong[M-CH2F]+ Iso3->RT3

Correlation between isomer structure, dipole moment, and GC-MS retention order.

References

  • Title: 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 2-chloro-5-(1,1,2-trifluoroethyl)pyridine — Chemical Substance Information Source: NextSDS URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

Advanced Safety and Operational Guide: Handling 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine As a Senior Application Scientist, I recognize that handling advanced halogenated heterocyclic building blocks requires more than...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

As a Senior Application Scientist, I recognize that handling advanced halogenated heterocyclic building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is a highly valuable intermediate in pharmaceutical and agrochemical synthesis, but its unique structural features—specifically the combination of a reactive chloropyridine core and a highly lipophilic trifluoroethyl group—demand rigorous, scientifically grounded handling protocols.

This guide is designed to provide you with field-proven, self-validating methodologies to ensure absolute safety and operational efficiency in your laboratory.

Mechanistic Hazard Assessment: Understanding the Causality

To handle a chemical safely, you must understand why it is dangerous. The hazards of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine are directly linked to its molecular architecture:

  • Lipophilic Penetration: The 1,2,2-trifluoroethyl moiety significantly increases the lipophilicity of the molecule. This allows the compound to rapidly permeate standard laboratory gloves and the human stratum corneum (skin barrier) far more aggressively than non-fluorinated analogs [2].

  • Hepatotoxicity & N-Oxidation: Once absorbed systemically, halogenated pyridine derivatives are susceptible to N-oxidation by hepatic microsomal enzymes. This metabolic pathway can lead to central lobular necrosis in the liver and presents a potential genotoxic risk [1].

  • Thermal Decomposition: Upon heating or combustion, the molecule decomposes to release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx) [5].

Table 1: Physicochemical & Hazard Profile Summary

Property / HazardValue / ClassificationScientific Causality & Operational Implication
Molecular Formula C7H5ClF3NThe presence of Cl and F dictates strict halogenated waste protocols to prevent toxic gas release during disposal.
Acute Toxicity Oral, Dermal, Inhalation (H302, H312, H332)High lipophilicity enables rapid systemic absorption; requires closed-system transfers.
Target Organs Liver, Respiratory TractN-oxidation by liver enzymes causes hepatotoxicity; mandates stringent inhalation controls.
Skin/Eye Irritation Category 2 (H315, H319)Direct contact causes severe localized tissue damage; necessitates ANSI-rated splash protection.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for handling fluorinated aromatics. All PPE selections below comply with OSHA standard 29 CFR 1910.132, which mandates hazard-specific protective gear [3].

Table 2: Required PPE and Scientific Rationale

PPE CategoryRequired SpecificationScientific Rationale
Hand Protection Butyl rubber or Multi-layer Laminate (e.g., Silver Shield)Standard nitrile is highly permeable to fluorinated aromatics. Butyl rubber provides a dense, impermeable barrier to lipophilic halogenated solvents.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles & Face ShieldPrevents severe corneal damage from accidental splashes. Safety glasses with side shields are inadequate for liquid handling.
Body Protection Polyethylene-coated apron (e.g., Tyvek QC) over a lab coatProtects the torso from systemic dermal absorption in the event of a major spill or splash.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesRequired only if fume hood ventilation fails or during large spill cleanups to mitigate inhalation of hepatotoxic vapors.

Application Scientist Insight: Never underestimate the latency of dermal exposure. Unlike strong acids that cause immediate, localized pain, lipophilic halogenated compounds can absorb silently through compromised gloves, leading to delayed systemic toxicity. Always inspect butyl gloves for micro-tears before use.

Operational Workflow & Engineering Controls

The following workflow relies on a self-validating system: you do not proceed to the next step until the current step's safety parameters are physically verified.

ChemicalHandling A 1. Hazard Assessment & Fume Hood Verification B 2. Don Specialized PPE (Butyl Gloves, Goggles) A->B Cleared C 3. Inert Atmosphere Setup (N2/Ar Purge) B->C Protected D 4. Closed-System Transfer (Gas-Tight Syringe) C->D Purged E 5. Reaction Execution (Continuous Monitoring) D->E Transferred F 6. Halogenated Waste Segregation (EPA RCRA) E->F Quenched G 7. Surface Decontamination (Acetone/Alkaline Wash) E->G Clean-up

Standard operating workflow for handling halogenated pyridines.
Protocol 1: Safe Transfer and Handling Methodology
  • Ventilation Verification: Physically verify the chemical fume hood monitor reads a face velocity of at least 100 linear feet per minute (LFM). Clear the workspace of all incompatible materials (strong oxidizers, strong bases).

  • PPE Donning: Equip heavy-duty butyl rubber gloves, a chemical-resistant apron, and splash goggles.

  • Inert Atmosphere Setup: Because halogenated pyridines can degrade or react unpredictably with atmospheric moisture over time, purge your reaction vessel with dry nitrogen or argon.

  • Closed-System Transfer: Utilize a gas-tight glass syringe with a stainless-steel needle to extract the liquid. Do not pour the liquid openly. Pouring increases the exposed surface area, rapidly elevating the vapor concentration in the hood.

  • Reaction Monitoring: Keep the hood sash positioned as low as possible (below your breathing zone and acting as a physical blast shield) during the addition of the chemical to the reaction mixture.

  • Immediate Decontamination: Post-transfer, rinse the syringe and needle with a compatible non-halogenated solvent (e.g., acetone) directly into the designated waste container before removing the equipment from the hood.

Waste Segregation and Disposal Plan

Disposal must strictly adhere to the EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated solvent wastes [4]. Mixing halogenated pyridines with non-halogenated waste can create reactive environments and exponentially increases disposal costs, as the entire mixture must then be treated as halogenated waste.

Protocol 2: EPA-Compliant Halogenated Waste Disposal
  • Segregation: Collect all reaction byproducts, unreacted 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, and first-rinse solvents into a specifically designated, UN-rated "Halogenated Organic Waste" container.

  • Labeling: Affix a hazardous waste tag detailing the exact chemical composition immediately upon adding the first drop of waste. Do not use abbreviations (e.g., write "2-Chloro-5-(1,2,2-trifluoroethyl)pyridine", not "Fluoro-Py").

  • Storage: Store the waste container in a secondary containment tray within a ventilated flammable/corrosives storage cabinet. Keep tightly capped unless actively adding waste.

  • Disposal Routing: Coordinate with an EPA-permitted hazardous waste vendor for high-temperature incineration. Never discharge into municipal sewer systems , as the compound is highly persistent in aquatic environments and resistant to standard wastewater treatment.

Emergency Response: Spill Management

If a spill occurs outside the fume hood:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area.

  • Ventilate: Ensure laboratory exhaust systems are running at maximum capacity.

  • Containment (With proper PPE): Wearing a NIOSH-approved respirator and butyl gloves, cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, vermiculite, or a specialized universal spill pad).

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealable, labeled hazardous waste container. Wash the spill surface with a mild alkaline detergent to neutralize residual traces of the compound.

References

  • Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • Per- and polyfluoroalkyl substances (PFAS): immunotoxicity at the primary sites of exposure. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • 1910.132 - Personal Protective Equipment General Requirements. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: Environmental Protection Agency (EPA). URL:[Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine Safety and Hazards. Source: PubChem. URL:[Link]

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